molecular formula C16H16N2O2 B057237 9-(2-Carboxy-2-cyanovinyl)julolidine CAS No. 142978-18-5

9-(2-Carboxy-2-cyanovinyl)julolidine

カタログ番号: B057237
CAS番号: 142978-18-5
分子量: 268.31 g/mol
InChIキー: JXENNHTVELFRHV-NTEUORMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure given in first source

特性

IUPAC Name

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENNHTVELFRHV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142978-18-5
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
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Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
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Foundational & Exploratory

An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Carboxy-2-cyanovinyl)julolidine, commonly abbreviated as CCVJ, is a fluorescent molecular rotor renowned for its sensitivity to the viscosity of its microenvironment. This property makes it an invaluable tool in a multitude of research and development applications, particularly in the fields of biochemistry, materials science, and drug development. Its fluorescence quantum yield and lifetime are strongly dependent on the rotational freedom of a specific part of the molecule, which is in turn dictated by the viscosity of the surrounding medium. This technical guide provides a comprehensive overview of the chemical and photophysical properties of CCVJ, detailed experimental protocols for its application, and an exploration of its mechanism of action.

Introduction

This compound (CCVJ) is a synthetic organic dye belonging to the julolidine (B1585534) family.[1] It is characterized by a julolidine moiety, which acts as an electron donor, connected to a cyanoacrylic acid group, an electron acceptor, via a vinyl bridge. This structure allows for intramolecular rotation, the restriction of which in viscous environments leads to a significant increase in fluorescence.[2] CCVJ is particularly noted for its good water solubility, a characteristic that makes it superior to its analogue, 9-(dicyanovinyl)julolidine (DCVJ), for many biological applications.[3] Its primary utility lies in its function as a molecular viscometer, enabling the non-invasive measurement of viscosity in complex systems such as protein solutions, cell membranes, and polymerizing mixtures.[2][4]

Physicochemical and Photophysical Properties

CCVJ is a solid at room temperature and is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] The key properties of CCVJ are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₆H₁₆N₂O₂[5]
Molecular Weight 268.31 g/mol [5]
CAS Number 142978-18-5[5]
Appearance Solid
Purity ≥95% to >97%[1][5]
Excitation Wavelength (λex) ~433 - 441 nm[3]
Emission Wavelength (λem) ~496 - 500 nm[4]
Fluorescence Lifetime 0.1 ns (in low viscosity) to 0.62 ns (in high viscosity)[6]

Mechanism of Action: A Tale of Two Isomers

The viscosity-dependent fluorescence of CCVJ is not governed by the initially proposed Twisted Intramolecular Charge Transfer (TICT) mechanism, but rather by a process of photoisomerization.[7][8] In solution, CCVJ exists as two isomers: a fluorescent E isomer and an essentially non-fluorescent Z isomer.[7]

Upon photoexcitation, the fluorescent E isomer can undergo rotation around the carbon-carbon double bond of the vinyl bridge to form the non-fluorescent Z isomer. In low viscosity environments, this rotation is facile, leading to efficient quenching of fluorescence. However, in high viscosity environments, the intramolecular rotation is hindered, forcing the molecule to remain in the fluorescent E conformation and de-excite via the emission of a photon. This results in a significant increase in fluorescence quantum yield and lifetime.[7][8]

The following diagram illustrates this photoisomerization-based mechanism:

G Mechanism of Viscosity-Dependent Fluorescence of CCVJ cluster_viscosity Influence of Viscosity E_ground E Isomer (Ground State) E_excited E Isomer (Excited State) Fluorescent E_ground->E_excited Excitation (hν) E_excited->E_ground Fluorescence Z_ground Z Isomer (Ground State) Non-Fluorescent E_excited->Z_ground Isomerization (Rotation) Low_Viscosity Low Viscosity High_Viscosity High Viscosity Z_ground->E_ground Slow thermal reversion Isomerization\n(Rotation) Isomerization (Rotation) Fluorescence Fluorescence

Caption: The fluorescence mechanism of CCVJ is governed by photoisomerization between a fluorescent E isomer and a non-fluorescent Z isomer, a process that is highly sensitive to the viscosity of the environment.

Experimental Protocols

General Preparation of CCVJ Stock Solution

A stock solution of CCVJ is typically prepared by dissolving the solid compound in a suitable organic solvent, such as DMSO, to a concentration of 1-10 mg/mL.[3] For aqueous applications, this stock solution can be diluted into the desired buffer. It is important to protect the stock solution from light to prevent photoisomerization and degradation.

Protocol for Monitoring Protein Aggregation

CCVJ is a powerful tool for studying protein aggregation, as the formation of protein aggregates creates a more viscous microenvironment, leading to an increase in CCVJ fluorescence.[9][10]

Materials:

  • Protein of interest in a suitable buffer

  • CCVJ stock solution (e.g., 1 mg/mL in DMSO)

  • Heating block or thermal cycler for inducing aggregation

  • Fluorometer or plate reader with excitation at ~440 nm and emission detection at ~500 nm

Procedure:

  • Prepare a solution of the protein of interest at the desired concentration in the appropriate buffer.

  • Add CCVJ from the stock solution to the protein solution to a final concentration of 1-5 µM. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting protein stability.

  • Incubate the mixture under conditions that induce aggregation (e.g., elevated temperature, addition of a denaturant).

  • At various time points, measure the fluorescence intensity at ~500 nm with excitation at ~440 nm.

  • An increase in fluorescence intensity over time is indicative of protein aggregation.

Protocol for Viscosity Measurement

The relationship between CCVJ fluorescence and viscosity can be described by the Förster-Hoffmann equation, which states that the logarithm of the fluorescence quantum yield is proportional to the logarithm of the viscosity.[4] This allows for the creation of a calibration curve to measure unknown viscosities.

Materials:

  • CCVJ stock solution

  • A series of solutions with known viscosities (e.g., glycerol-water mixtures)

  • Sample with unknown viscosity

  • Fluorometer

Procedure:

  • Prepare a series of calibration standards with known viscosities.

  • Add CCVJ to each calibration standard and the unknown sample to the same final concentration.

  • Measure the fluorescence intensity of each calibration standard.

  • Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards to generate a calibration curve.

  • Measure the fluorescence intensity of the unknown sample.

  • Use the calibration curve to determine the viscosity of the unknown sample.

Experimental Workflow and Data Analysis

The general workflow for a typical experiment using CCVJ involves sample preparation, data acquisition, and data analysis.

G General Experimental Workflow for CCVJ-based Assays Start Start Prep_Sample Sample Preparation (e.g., protein solution, cell lysate) Start->Prep_Sample Add_CCVJ Addition of CCVJ Prep_Sample->Add_CCVJ Incubate Incubation (if required, e.g., for aggregation) Add_CCVJ->Incubate Measure Fluorescence Measurement (Fluorometer or Plate Reader) Incubate->Measure Data_Analysis Data Analysis (e.g., plotting fluorescence vs. time/viscosity) Measure->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting experiments utilizing the viscosity-sensitive fluorescence of CCVJ.

Applications in Drug Development

The unique properties of CCVJ make it a valuable tool in various stages of drug development:

  • Formulation Development: CCVJ can be used to assess the viscosity of protein-based drug formulations, which is a critical parameter for injectability and stability.[3]

  • Protein Stability and Aggregation Inhibitor Screening: By monitoring protein aggregation, CCVJ can be employed in high-throughput screening assays to identify small molecules that inhibit the aggregation of therapeutic proteins.[9]

  • Understanding Disease Mechanisms: CCVJ can be used to study the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta and tau, providing insights into disease pathogenesis.

  • Cellular Viscosity Imaging: As a fluorescent probe, CCVJ can be used to visualize changes in intracellular viscosity, which can be indicative of cellular stress or disease states.

Conclusion

This compound is a versatile and powerful fluorescent molecular rotor with broad applications in scientific research and drug development. Its sensitivity to microenvironmental viscosity, coupled with its good water solubility, makes it an ideal probe for studying a wide range of biological and chemical processes. A thorough understanding of its photoisomerization-based mechanism is crucial for the accurate interpretation of experimental data. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of CCVJ in their work.

References

A Technical Guide to the Photophysical Properties of CCVJ Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) is a well-established fluorescent dye belonging to the "molecular rotor" class. Its defining characteristic is a fluorescence output that is highly sensitive to the viscosity of its immediate microenvironment. This property makes CCVJ an invaluable tool for probing changes in local viscosity associated with a range of biophysical phenomena, from protein aggregation to alterations in cell membrane fluidity. Unlike dyes sensitive to polarity, CCVJ's fluorescence is primarily governed by mechanical constraints on its intramolecular motion, offering a distinct advantage in complex biological milieus, such as therapeutic protein formulations containing surfactants. This guide provides an in-depth overview of CCVJ's core photophysical mechanisms, quantitative properties, and key experimental protocols.

Core Photophysical Mechanism

The viscosity-sensitive fluorescence of CCVJ is attributed to its ability to undergo intramolecular rotation in the excited state. When CCVJ absorbs a photon, it transitions to an excited state. From this state, it can return to the ground state via two competing pathways: radiative decay (fluorescence) or non-radiative decay. The balance between these pathways is dictated by the local viscosity.

  • In low-viscosity environments: The julolidine (B1585534) and cyanovinyl groups of the molecule can rotate freely. This rotation facilitates a rapid, non-radiative decay to the ground state, resulting in weak fluorescence.

  • In high-viscosity environments: This intramolecular rotation is sterically hindered. The restriction of this non-radiative decay pathway increases the probability of radiative decay, leading to a significant enhancement in fluorescence quantum yield and lifetime.

While this behavior is often generally described by a Twisted Intramolecular Charge Transfer (TICT) model, detailed studies indicate that the photophysics of CCVJ are more accurately explained by a photoisomerization mechanism. Upon photoexcitation, the fluorescent E isomer can convert into a long-lived and essentially non-fluorescent Z isomer.[1][2][3] In the absence of light, this Z isomer slowly reverts to the fluorescent E form.[2][3] This E-Z isomerization is the primary viscosity-sensing process and is a critical consideration for steady-state fluorescence measurements.[1][2][3][4]

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) E_ground E-isomer (Fluorescent) E_excited E-isomer* E_ground->E_excited Photoexcitation (hν) Z_ground Z-isomer (Non-Fluorescent) Z_ground->E_ground Slow Thermal Reversion E_excited->E_ground Fluorescence E_excited->Z_ground

CCVJ's E-Z photoisomerization mechanism.

Quantitative Photophysical Properties

The key photophysical parameters of CCVJ are summarized below. It is crucial to note that emission and lifetime are highly dependent on the solvent and its viscosity.

ParameterValueConditions / SolventCitation(s)
Molar Extinction Coefficient (ε) 25,404 M⁻¹cm⁻¹Water[5][6]
Absorption Maximum (λabs) ~440-441 nmWater / Aqueous Buffer[5][7]
279 nmSolvent not specified[7][8]
Excitation Wavelength (Typical) 435 nmFor steady-state & HP-SEC[5]
Emission Maximum (λem) ~496-505 nmVaries with environment (e.g., dextran, glycerol)[6][9]
Fluorescence Lifetime (τ) 0.1 ns to 0.62 nsViscosity: 13.35 to 945 mPa·s[10]
Quantum Yield (Φ) Increases with viscosityFollows the Förster-Hoffmann equation: log(Φ) = C + α·log(η)[11][12]

Key Experimental Protocols

Detailed methodologies for common applications of CCVJ are provided below.

  • Stock Solution (e.g., 20 mM): CCVJ is soluble in organic solvents like DMSO and DMF.[7][8][13] To prepare a stock solution, dissolve the crystalline solid in high-purity DMSO to a concentration of ~20 mM.[13] Store this stock solution at -20°C, protected from light.

  • Aqueous Solution Preparation: CCVJ has limited solubility in aqueous buffers.[7] For experiments, first dissolve the dye in DMF or DMSO, and then dilute this solution with the desired aqueous buffer (e.g., PBS pH 7.2).[7] A 1:1 DMF:PBS solution can achieve a solubility of approximately 0.5 mg/mL.[7] It is recommended not to store aqueous solutions for more than one day.[7]

  • Working Solution (e.g., 5 µM): For a typical protein aggregation assay, the stock solution is diluted into the final sample buffer to achieve a working concentration, commonly around 5 µM.[5]

This protocol is adapted for detecting thermally induced aggregation of therapeutic proteins like IgG.[5][14]

  • Sample Preparation: Prepare protein samples (e.g., IgG formulations) at the desired concentration in a 96-well plate. Include appropriate controls such as buffer-only (placebo) and non-stressed protein.

  • Dye Addition: Add CCVJ from a concentrated stock solution to each well to a final concentration of 5 µM. Mix gently.

  • Incubation: Allow the dye and protein to incubate for a short period (e.g., up to 30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Use a plate-reading spectrofluorometer. Set the excitation wavelength to 435 nm and scan the emission spectrum from 450 nm to 650 nm .[5]

  • Data Analysis: An increase in fluorescence intensity and/or a blue-shift in the emission maximum indicates protein aggregation, which creates a more viscous microenvironment for the CCVJ probe.[5]

This method allows for the quantification of soluble aggregates with high sensitivity.[5][14]

  • Mobile Phase Preparation: Prepare the appropriate mobile phase for High-Performance Size-Exclusion Chromatography (e.g., 50 mM sodium phosphate, 150 mM arginine, pH 7.0). Add CCVJ directly to the mobile phase to a final concentration of 5 µM .[5]

  • System Setup: Equip an HP-SEC system with a standard UV detector (e.g., 280 nm) followed by a fluorescence detector in series.

  • Fluorescence Detector Settings: Set the fluorescence detector with an excitation wavelength of 435 nm (18 nm bandwidth) and an emission wavelength of 500 nm (18 nm bandwidth).[5]

  • Sample Analysis: Inject the protein samples (stressed and non-stressed controls).

  • Data Analysis: Correlate the peaks from the UV chromatogram (total protein) with the fluorescence chromatogram. An increase in the fluorescence signal for peaks corresponding to dimers and higher-order aggregates indicates the presence of aggregated species.[5]

G cluster_analysis Analysis Methods prep Sample Preparation (e.g., Protein Solution) add_dye Add CCVJ Working Solution (e.g., 5 µM final) prep->add_dye incubate Incubate (Protected from light) add_dye->incubate ss Steady-State Fluorescence incubate->ss hpsec HP-SEC with FLD incubate->hpsec ss_data Analyze Intensity & λ Shift (Detects Aggregation) ss->ss_data hpsec_data Analyze Chromatogram (Quantifies Aggregates) hpsec->hpsec_data

General experimental workflow for CCVJ-based protein aggregation studies.

Applications in Research and Drug Development

CCVJ's primary utility lies in its function as a reporter for microviscosity. This allows researchers to monitor various processes that involve changes in the local environment.

A major application is in the characterization of therapeutic protein formulations, particularly for monoclonal antibodies (mAbs).[14] Protein aggregation is a critical degradation pathway that can impact product safety and efficacy. CCVJ can detect the formation of aggregates, which provide a constrained, viscous environment, causing the dye's fluorescence to "turn on".[5][14][15] This is especially valuable for formulations containing surfactants like polysorbates, where traditional polarity-sensitive dyes (e.g., ANS, SYPRO Orange) often show high background fluorescence.[5][15]

CCVJ and its derivatives are used to measure the viscosity of cell membranes and intracellular compartments.[16] Changes in membrane viscosity are associated with cellular processes, disease states, and the effects of drugs. By observing changes in CCVJ's fluorescence lifetime or intensity, researchers can gain insights into the physical state of cellular structures.

The dye can be used to monitor the kinetics of polymerization processes in real-time.[16] As monomers form polymers, the bulk viscosity of the solution increases, leading to a corresponding increase in CCVJ fluorescence.[16]

G event Biophysical Event (e.g., Protein Aggregation, Membrane Phase Change) viscosity Increase in Local Microviscosity event->viscosity Causes rotation Hindered Intramolecular Rotation of CCVJ viscosity->rotation Leads to qy Increased Fluorescence Quantum Yield & Lifetime rotation->qy Results in signal Enhanced, Measurable Fluorescence Signal qy->signal Produces

Logical flow of CCVJ as a microviscosity sensor.

Conclusion

CCVJ is a powerful and versatile fluorescent probe for reporting on microviscosity. Its low background fluorescence in aqueous solutions and relative insensitivity to polarity make it superior to other dyes for specific applications, such as analyzing protein stability in surfactant-containing formulations.[5][8][15] Researchers utilizing CCVJ should be mindful of its photoisomerization properties, which can influence steady-state measurements and require careful experimental design and controls.[1][2] By leveraging its unique photophysical characteristics, CCVJ provides critical insights into a wide array of processes relevant to fundamental research and pharmaceutical development.

References

An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142978-18-5

This technical guide provides a comprehensive overview of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, photophysical characteristics, and its primary applications as a sensor for microenvironmental changes, particularly viscosity.

Core Properties and Data

This compound is a synthetic fluorescent dye characterized by its sensitivity to the viscosity of its surrounding environment.[1][2][3] Its molecular structure features a julolidine (B1585534) group, which acts as an electron donor, and a carboxy-cyanovinyl group, which acts as an electron acceptor. This "push-pull" electronic structure is fundamental to its function as a molecular rotor.[4]

Chemical and Physical Properties

CCVJ is typically a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2][3] Key identifying information is summarized in the table below.

PropertyValueReference(s)
CAS Number 142978-18-5[2][5]
Molecular Formula C₁₆H₁₆N₂O₂[2]
Molecular Weight 268.31 g/mol [2]
Appearance Solid[2][3]
Purity ≥95% to >97%[2][5]
Solubility Soluble in DMSO[2][3]
Storage +4°C, desiccated[2][3]
Photophysical Properties

The fluorescence of CCVJ is highly dependent on the rotational freedom of the cyanovinyl group relative to the julolidine ring. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence quantum yield. In viscous environments, this rotation is hindered, forcing the molecule to de-excite via fluorescence, resulting in a significant increase in quantum yield.[6]

ParameterValue / RangeConditionsReference(s)
Excitation Maximum (λex) ~433 nm50 mM Tris (pH 8.0), 40% glycerol (B35011)[7]
Emission Maximum (λem) ~500 nm50 mM Tris (pH 8.0), 40% glycerol[7]
Fluorescence Lifetime 0.1 - 0.62 nsViscosity dependent (13.35 - 945 mPa·s)[8]
Quantum Yield (Φf) Increases with viscosityFollows the Förster-Hoffmann equation[9][10]

Mechanism of Action: TICT State and Photoisomerization

The viscosity-dependent fluorescence of CCVJ is primarily governed by two photophysical processes: Twisted Intramolecular Charge Transfer (TICT) and photoisomerization.

Upon photoexcitation, the molecule transitions to a locally excited (LE) state. From the LE state, it can relax through several pathways. In low viscosity media, non-radiative decay is dominant, occurring through intramolecular rotation around the single and double bonds of the vinyl group. This rotation leads to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents, an ultrafast intramolecular charge transfer (ICT) from the LE state to an emissive ICT state can occur, followed by the formation of a dark TICT state.[11][12][13]

Furthermore, CCVJ can undergo E/Z photoisomerization around the carbon-carbon double bond. The E isomer is fluorescent, while the Z isomer is essentially non-fluorescent. In solution and under illumination, a photostationary state is reached with a mixture of both isomers. This photoisomerization process has been shown to be a significant contributor to the viscosity-sensing ability of CCVJ.[1]

Below is a diagram illustrating the photophysical pathways of CCVJ.

CCVJ_Photophysics cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_E S0 (E-isomer) LE Locally Excited (LE) State S0_E->LE Photoexcitation S0_Z S0 (Z-isomer) (non-fluorescent) S0_Z->S0_E Thermal reversion LE->S0_E Fluorescence (High Viscosity) LE->S0_Z Photoisomerization TICT Twisted Intramolecular Charge Transfer (TICT) State (non-radiative) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->S0_E Non-radiative decay

Caption: Photophysical pathways of CCVJ, including fluorescence, TICT formation, and photoisomerization.

Experimental Protocols

Synthesis of this compound

The synthesis of CCVJ is typically achieved through a two-step process starting from julolidine.

Step 1: Synthesis of 9-Julolidinecarboxaldehyde (B1329721)

This precursor is synthesized via the Vilsmeier-Haack formylation of julolidine.[14]

  • Materials: Julolidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, ethanol (B145695), water, activated charcoal.

  • Procedure:

    • Cool a flask containing DMF in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.

    • Slowly add phosphorus oxychloride to the cooled DMF.

    • Add julolidine dropwise to the mixture with stirring.

    • After the addition is complete, stir for 15 minutes, then heat on a steam bath for 2 hours.

    • Pour the reaction mixture into a slurry of crushed ice and water.

    • Neutralize the solution by adding a concentrated aqueous solution of sodium acetate.

    • Collect the precipitated aldehyde by filtration.

    • Recrystallize the crude product from an ethanol/water mixture with activated charcoal to yield 9-julolidinecarboxaldehyde as light yellow needles.[14]

Step 2: Knoevenagel Condensation to form CCVJ

9-julolidinecarboxaldehyde is then reacted with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), via a Knoevenagel condensation, followed by hydrolysis of the ester to the carboxylic acid.

  • Materials: 9-julolidinecarboxaldehyde, ethyl cyanoacetate, a basic catalyst (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), a suitable solvent (e.g., ethanol or butanol), sodium hydroxide (B78521) (for hydrolysis).

  • Procedure (General):

    • Dissolve 9-julolidinecarboxaldehyde and ethyl cyanoacetate in the chosen solvent.

    • Add a catalytic amount of the base.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and isolate the crude ester product.

    • Hydrolyze the ester by refluxing with an ethanolic solution of sodium hydroxide.[15]

    • Acidify the reaction mixture to precipitate the final product, this compound.

    • Purify the product by recrystallization.

The following diagram outlines the synthesis workflow.

CCVJ_Synthesis Julolidine Julolidine Aldehyde 9-Julolidinecarboxaldehyde Julolidine->Aldehyde Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Ester_Intermediate Ethyl Ester Intermediate Aldehyde->Ester_Intermediate Knoevenagel Condensation Condensation_Reagents Ethyl Cyanoacetate, Base (e.g., Piperidine) CCVJ This compound Ester_Intermediate->CCVJ Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, EtOH)

Caption: Synthesis workflow for this compound.

General Protocol for Viscosity Measurement

This protocol describes a general method for measuring the relative viscosity of a solution using CCVJ fluorescence.

  • Materials: CCVJ stock solution (e.g., in DMSO), buffer or solvent of interest, samples with varying viscosity (e.g., glycerol-water mixtures for calibration), fluorometer.

  • Procedure:

    • Prepare a stock solution of CCVJ in a suitable solvent like DMSO.[16]

    • Prepare a series of calibration standards with known viscosities (e.g., by mixing glycerol and water in different ratios).

    • Add a small, constant amount of the CCVJ stock solution to each calibration standard and to the unknown samples. Ensure the final concentration of CCVJ is low (micromolar range) to avoid aggregation and inner filter effects.

    • Incubate the samples to ensure the dye is evenly distributed.

    • Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set to the absorption maximum of CCVJ (around 433-440 nm).[7]

    • Record the fluorescence intensity at the emission maximum (around 500 nm).

    • Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards. This should yield a linear relationship according to the Förster-Hoffmann equation (log(I) ∝ x * log(η)).[9][10]

    • Use the calibration curve to determine the viscosity of the unknown samples from their measured fluorescence intensities.

Protocol for Detecting Protein Stability and Aggregation

CCVJ can be used in differential scanning fluorimetry (DSF) to monitor protein unfolding and aggregation, as these processes lead to changes in the microviscosity around the probe.[3][17]

  • Materials: CCVJ stock solution, protein solution in a suitable buffer, DSF-capable real-time PCR instrument or a fluorometer with a temperature control unit.

  • Procedure:

    • Prepare a working solution of CCVJ by diluting the stock solution in the protein buffer.

    • Add the CCVJ working solution to the protein samples to a final concentration of approximately 10 µM. The optimal protein concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.[17]

    • Place the samples in the DSF instrument.

    • Apply a thermal ramp, increasing the temperature incrementally (e.g., 1°C/minute) over a desired range.

    • Monitor the fluorescence of CCVJ at each temperature increment.

    • Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the fluorescence curve corresponds to the aggregation temperature (Tagg) of the protein under the tested conditions.[3][17]

The workflow for a protein stability assay is depicted below.

Protein_Stability_Assay start Prepare Protein Sample and CCVJ Solution mix Mix Protein and CCVJ start->mix dsf Perform Differential Scanning Fluorimetry (DSF) mix->dsf data Collect Fluorescence Data vs. Temperature dsf->data plot Plot Fluorescence vs. Temperature data->plot tm Determine Aggregation Temperature (Tagg) plot->tm

Caption: Experimental workflow for protein stability analysis using CCVJ.

Applications in Research and Drug Development

The unique properties of CCVJ make it a valuable tool in various scientific disciplines:

  • Biophysical Chemistry: Probing the microviscosity of cellular compartments, such as the cytoplasm and lipid membranes.[4]

  • Protein Science: Monitoring protein aggregation, folding, and conformational changes. Its use in DSF is particularly advantageous for high-throughput screening of protein stability in different formulations, including those containing surfactants that interfere with other dyes.[3][17]

  • Polymer Science: Monitoring polymerization reactions in real-time by detecting the increase in viscosity of the reaction medium.[4]

  • Drug Development: Characterizing the stability of therapeutic protein formulations and studying the interactions of drugs with target proteins that induce conformational or aggregational changes.[18]

References

Unveiling the Spectral Choreography of a Molecular Rotor: A Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor renowned for its sensitivity to the microenvironment. CCVJ's unique photophysical characteristics, particularly its viscosity-dependent fluorescence, have established it as a valuable tool in cellular biology, materials science, and drug delivery systems. This document outlines the core spectral data, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms and workflows.

Core Principles: The Molecular Rotor Mechanism

CCVJ belongs to a class of fluorescent probes known as molecular rotors.[1] These molecules possess a structure that allows for intramolecular rotation in the excited state.[1] This rotational motion provides a non-radiative decay pathway, effectively quenching fluorescence.[1] In environments with high viscosity, this internal rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.[1][2] This direct relationship between viscosity and fluorescence intensity forms the basis of CCVJ's application as a microviscosity sensor.[3][4]

The viscosity-dependent fluorescence quantum yield (Φf) of molecular rotors like CCVJ can be described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where η is the viscosity, C is a constant dependent on the dye's concentration and temperature, and x is a dye-dependent sensitivity factor.[1][4]

Photophysical Properties and Photoisomerization

CCVJ exhibits absorption and emission maxima in the blue-green region of the visible spectrum.[5] However, it is crucial to note that CCVJ can undergo photoisomerization, existing as both a fluorescent E isomer and an essentially non-fluorescent Z isomer.[6] Solutions prepared from solid CCVJ initially contain the E isomer, but exposure to light leads to a photostationary state with a mixture of both isomers.[6] This phenomenon can complicate steady-state fluorescence measurements and must be considered during experimental design and data interpretation.[6]

Quantitative Spectral Data

The following tables summarize the key spectral properties of CCVJ gathered from various studies.

Table 1: General Spectroscopic Properties of CCVJ

PropertyValueConditionsReference(s)
Molecular FormulaC₁₆H₁₆N₂O₂-[7]
Molecular Weight268.31 g/mol -[7][8]
Purity≥97.0% (HPLC)-[8][9]
FormSolid-[8][9]
SolubilitySoluble in DMSO-[7]

Table 2: Absorption and Emission Maxima of CCVJ in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Reference(s)
Ethanol444474[5]
Ethanol/Glycerol (10:90 v/v)452484[5]
50 mM Tris pH 8.0, 40% glycerol433500[8][9]
Plasma-hetastarch mixture440 (excitation)476[10]

Table 3: Fluorescence Quantum Yield and Lifetime of CCVJ

Solvent/ConditionsViscosity (mPa·s)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (ns)Reference(s)
Ethanol1.21.5 x 10⁻³-[5]
Ethanol/Glycerol (10:90 v/v)9456.0 x 10⁻²-[5]
Viscosity range: 13.35 - 94513.35 - 945Varies with viscosity0.1 - 0.62[3]

Table 4: Viscosity Sensitivity of CCVJ

ParameterValueMethodReference(s)
Power Law Exponent (x)0.54Steady-state fluorescence in ethylene (B1197577) glycol/glycerol mixtures[2]
Power Law RelationshipY = 0.02022 * X^0.4988 (R² = 0.9932)Time-resolved fluorescence (Y = lifetime, X = viscosity)[3]

Experimental Protocols

This section details the methodologies for key experiments involving the spectral characterization of CCVJ.

Synthesis of this compound (CCVJ)

While commercially available, the synthesis of CCVJ and its derivatives generally involves the Knoevenagel condensation of a julolidine-based aldehyde with an active methylene (B1212753) compound like cyanoacetic acid. A general synthetic scheme is often employed for creating various molecular rotors.[1]

Steady-State Fluorescence Spectroscopy for Viscosity Measurement
  • Preparation of Stock Solution: Prepare a stock solution of CCVJ in a suitable solvent such as DMSO or ethanol.

  • Preparation of Viscosity Standards: Create a series of solutions with varying viscosities by mixing two miscible solvents with different viscosities but similar polarities (e.g., ethylene glycol and glycerol, or methanol (B129727) and ethylene glycol).[2][11]

  • Sample Preparation: Add a small aliquot of the CCVJ stock solution to each viscosity standard to achieve the desired final concentration (e.g., 5-10 µM).[4] Ensure thorough mixing.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to approximately 440 nm.[4][10]

    • Set the emission scan range from 460 nm to 600 nm.[4]

    • Use appropriate slit widths (e.g., 2 nm) and integration times (e.g., 0.1 s).[4]

  • Data Acquisition: Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Determine the peak emission intensity for each viscosity standard.

    • Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity.

    • Perform a linear regression to determine the viscosity sensitivity exponent 'x' from the slope of the line.[2]

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurement
  • Sample Preparation: Prepare samples in viscosity standards as described for steady-state measurements.

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed laser source at a wavelength near the absorption maximum of CCVJ (e.g., ~440 nm).

  • Data Acquisition: Collect the fluorescence decay profiles.

  • Data Analysis:

    • Fit the decay curves to a single exponential decay model to determine the fluorescence lifetime (τ).[3]

    • Plot the fluorescence lifetime as a function of viscosity.

    • A power-law relationship can be established between lifetime and viscosity.[3]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to CCVJ.

Molecular_Rotor_Mechanism cluster_viscosity Effect of Viscosity S0 Ground State (S0) Planar Conformation S1_LE Excited State (S1) Locally Excited (LE) Planar, Emissive S0->S1_LE Photoexcitation (hν) S1_LE->S0 Fluorescence (hν') S1_TICT Twisted Intramolecular Charge Transfer (TICT) Non-planar, Dark State S1_LE->S1_TICT Intramolecular Rotation High_Viscosity High Viscosity: Hindered Rotation Favors Fluorescence S1_TICT->S0 Non-radiative Decay Low_Viscosity Low Viscosity: Fast Rotation Favors Non-radiative Decay De_excitation De-excitation

Caption: Mechanism of a molecular rotor like CCVJ.

Viscosity_Sensing_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare CCVJ Stock Solution prep_sample Mix CCVJ with Viscosity Standards prep_stock->prep_sample prep_visc Prepare Viscosity Standard Solutions prep_visc->prep_sample spectro Acquire Fluorescence Spectra (Steady-State or Time-Resolved) prep_sample->spectro extract Extract Peak Intensity or Lifetime spectro->extract plot Plot log(Intensity/Lifetime) vs log(Viscosity) extract->plot calibrate Generate Calibration Curve plot->calibrate

Caption: Experimental workflow for viscosity sensing using CCVJ.

Photophysical_Properties Viscosity Viscosity (η) Rotation Intramolecular Rotation Rate Viscosity->Rotation inversely proportional NonRad_Decay Non-radiative Decay Rate (knr) Rotation->NonRad_Decay directly proportional Quantum_Yield Fluorescence Quantum Yield (Φf) NonRad_Decay->Quantum_Yield inversely proportional Lifetime Fluorescence Lifetime (τ) NonRad_Decay->Lifetime inversely proportional Intensity Fluorescence Intensity (I) Quantum_Yield->Intensity directly proportional

Caption: Interrelation of CCVJ's photophysical properties.

Conclusion

This compound is a powerful fluorescent probe with spectral properties that are exquisitely sensitive to the viscosity of its immediate environment. Its robust fluorescence response, characterized by a direct relationship between emission intensity/lifetime and viscosity, makes it an invaluable tool for researchers across various scientific disciplines. A thorough understanding of its photophysical behavior, including the potential for photoisomerization, is essential for accurate and reproducible measurements. The data and protocols presented in this guide provide a solid foundation for the effective application of CCVJ in advanced research and development.

References

Unraveling Twisted Intramolecular Charge Transfer (TICT) in Crystal Violet Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of Twisted Intramolecular Charge Transfer (TICT) as observed in Crystal Violet Lactone (CVL). CVL serves as a canonical example of a molecule exhibiting dual fluorescence, a hallmark of the TICT mechanism, making it an excellent model system for studying charge transfer processes that are fundamental in various fields, including drug design, molecular sensors, and materials science.

Introduction to TICT and Crystal Violet Lactone

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that occurs in molecules typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond that allows for torsional rotation. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation around the D-A bond can lead to the formation of a geometrically relaxed, charge-separated state known as the TICT state. This state is characterized by a large dipole moment and a red-shifted fluorescence emission compared to the LE state. The dual fluorescence observed from both the LE and TICT states is a key characteristic of this phenomenon.

Crystal Violet Lactone (CVL) is a leuco dye that, in its closed lactone form, is colorless.[1] The molecule consists of a phthalide (B148349) group (acceptor) and two dimethylaniline groups (donors). In polar aprotic solvents, CVL exhibits the characteristic dual fluorescence, making it an ideal candidate for studying the dynamics of TICT.[2][3]

The TICT Mechanism in Crystal Violet Lactone

The TICT process in CVL can be understood as a multi-step event following photoexcitation. The key steps are outlined below and visualized in the signaling pathway diagram.

Upon absorption of a photon, the CVL molecule transitions from its ground state (S0) to a locally excited (LE) state. In this state, the geometry is largely planar. In a sufficiently polar solvent environment, the molecule can undergo a conformational change through rotation of the dimethylaniline groups. This leads to the formation of the TICT state, which is electronically and sterically distinct from the LE state. The TICT state is characterized by a near-perpendicular arrangement of the donor and acceptor moieties, leading to a significant separation of charge. Both the LE and TICT states can relax to the ground state via fluorescence, giving rise to two distinct emission bands, or through non-radiative decay pathways.

Quantitative Photophysical Data

The photophysical properties of CVL are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[4][5] The stabilization of the highly polar TICT state in polar solvents leads to a significant red-shift in its emission wavelength. The table below summarizes key photophysical parameters of CVL in various aprotic solvents.

SolventDielectric Constant (ε)Absorption λ_max (nm)LE Emission λ_max (nm)TICT Emission λ_max (nm)Fluorescence Quantum Yield (Φ_F)LE → TICT Rate (k_a) (s⁻¹)
n-Hexane1.88-----
Ethyl Acetate6.02-----
Tetrahydrofuran7.58-----
Acetonitrile37.5~354~400~5200.0071.06 x 10¹¹

Note: Data is compiled from multiple sources and serves as a representative overview.[2][3] The free energies for the LE → CT reaction range from +12 kJ/mol in nonpolar solvents to -10 kJ/mol in highly polar solvents at 25 °C.[2][3]

Experimental Protocols

The study of TICT phenomena in molecules like CVL involves a combination of steady-state and time-resolved spectroscopic techniques.

Sample Preparation
  • Purity: Crystal Violet Lactone should be of high purity (≥97%). Solvents used must be of spectroscopic grade to minimize interference from fluorescent impurities.

  • Concentration: For absorption and fluorescence measurements, prepare dilute solutions of CVL in the desired solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

Steady-State Absorption and Fluorescence Spectroscopy
  • Absorption Spectra: Record the UV-Visible absorption spectra of the CVL solutions using a dual-beam spectrophotometer. This will determine the absorption maximum (λ_max) for excitation in subsequent fluorescence experiments.

  • Fluorescence Spectra: Using a spectrofluorometer, excite the sample at its absorption maximum. Record the emission spectra across a wide range of wavelengths to capture both the LE and TICT emission bands.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to CVL.

  • Absorbance Matching: Prepare a series of dilute solutions of both the CVL sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Fluorescence Measurement: Record the fluorescence spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single-Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[6][7][8][9]

  • Instrumentation: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Data Acquisition: The sample is excited with a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal) is measured for millions of events.

  • Data Analysis: A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential decay model to extract the fluorescence lifetimes (τ) of the LE and TICT states.

Experimental and Logical Workflows

The investigation of TICT in a molecule like CVL follows a logical progression of experiments designed to build a comprehensive understanding of its photophysical behavior.

Conclusion

The study of Twisted Intramolecular Charge Transfer in Crystal Violet Lactone provides valuable insights into the fundamental principles of photoinduced charge separation. The pronounced solvatochromism and dual fluorescence of CVL make it an excellent model system for investigating the influence of the local environment on molecular conformation and electronic properties. The experimental protocols and data presented in this guide offer a framework for researchers to explore the intricate photophysics of TICT-capable molecules, with implications for the rational design of novel fluorescent probes, sensors, and materials for a wide range of scientific and biomedical applications.

References

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor widely utilized in biomedical research. This document details its physicochemical properties, mechanism of action, and key applications, with a focus on experimental protocols for its use as a probe for protein aggregation and membrane viscosity.

Core Properties of this compound (CCVJ)

CCVJ is a synthetic fluorescent dye known for its sensitivity to the viscosity of its local environment.[1] This property makes it an invaluable tool for studying molecular-level changes in viscosity within biological systems.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂O₂[2]
Molecular Weight 268.31 g/mol [2]
CAS Number 142978-18-5[2]
Appearance Red to dark red powder or crystals
Purity ≥95% to >97%[1][2]
Solubility Soluble in DMSO[1]
Excitation Wavelength (λex) ~433 nm
Emission Wavelength (λem) ~500 nm (in 50 mM Tris pH 8.0, 40% glycerol)

Mechanism of Action: A Fluorescent Molecular Rotor

CCVJ functions as a fluorescent molecular rotor. Its fluorescence quantum yield is highly dependent on the rotational freedom of the cyanovinyl group relative to the julolidine (B1585534) ring.

  • In low-viscosity environments: The cyanovinyl group can rotate freely. Upon photoexcitation, the molecule rapidly returns to its ground state through non-radiative decay (intramolecular rotation), resulting in low fluorescence.

  • In high-viscosity environments: The intramolecular rotation is hindered. This restriction forces the excited molecule to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity.

This viscosity-sensitive fluorescence is the basis for its application in probing changes in the microenvironment of proteins and lipid membranes.[3][4][5]

CCVJ_Mechanism cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_L Photon Absorption (Excitation) Rotation_L Free Intramolecular Rotation Excitation_L->Rotation_L Energy Transfer NonRadiative_L Non-Radiative Decay (Low Fluorescence) Rotation_L->NonRadiative_L Dominant Pathway Excitation_H Photon Absorption (Excitation) Rotation_H Restricted Intramolecular Rotation Excitation_H->Rotation_H Energy Transfer Radiative_H Radiative Decay (High Fluorescence) Rotation_H->Radiative_H Dominant Pathway

Caption: Mechanism of CCVJ as a fluorescent molecular rotor.

Applications in Research and Drug Development

CCVJ is primarily used as a fluorescent probe in two key areas: the study of protein aggregation and the measurement of membrane viscosity.

Detection and Monitoring of Protein Aggregation

Protein misfolding and aggregation are hallmarks of numerous neurodegenerative diseases and are a critical concern in the development and formulation of biotherapeutics. CCVJ can detect the formation of protein aggregates, as the viscosity of the local environment increases when proteins aggregate, restricting the rotation of the CCVJ molecule and causing an increase in fluorescence.[6][7] This allows for real-time monitoring of the aggregation process.

This protocol provides a general framework for using CCVJ to monitor thermally induced protein aggregation.

Materials:

  • Purified protein of interest

  • CCVJ stock solution (e.g., 20 mM in DMSO)

  • Appropriate buffer for the protein (e.g., phosphate (B84403) or Tris-based buffer)

  • 96-well black opaque plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the protein of interest at the desired concentration in the appropriate buffer.

    • Dilute the CCVJ stock solution to a final working concentration (e.g., 5-10 µM) in the protein solution. It is crucial to determine the optimal CCVJ concentration for each protein system to minimize artifacts.

  • Assay Setup:

    • Pipette the protein-CCVJ mixture into the wells of a 96-well black opaque plate. Include appropriate controls, such as buffer with CCVJ alone and protein alone.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with temperature control.

    • Set the excitation wavelength to approximately 460 nm and the emission wavelength to approximately 500 nm.[8]

    • To induce aggregation, apply a thermal ramp (e.g., from 46°C to 60°C with 2°C intervals) or incubate at a constant elevated temperature.[8]

    • Measure the fluorescence intensity at regular intervals throughout the heating process.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature or time. An increase in fluorescence indicates protein aggregation.

    • The data can be used to determine the onset temperature of aggregation or the kinetics of aggregation under different conditions.

Measurement of Membrane Viscosity

The viscosity of cellular membranes plays a crucial role in various cellular processes, including signal transduction and membrane trafficking. CCVJ and its derivatives can be used to measure changes in membrane viscosity in both artificial lipid bilayers and live cells.[9]

This protocol outlines a general procedure for using CCVJ to visualize changes in membrane viscosity in living cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • CCVJ stock solution (e.g., 20 mM in DMSO)

  • Cell culture medium

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Staining with CCVJ:

    • Prepare a working solution of CCVJ in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-5 µM). The optimal concentration should be determined experimentally to ensure sufficient signal without causing cytotoxicity.

    • Remove the existing cell culture medium and replace it with the CCVJ-containing medium.

    • Incubate the cells for a sufficient period (e.g., 15-30 minutes) at 37°C to allow the probe to incorporate into the cell membranes.

  • Live-Cell Imaging:

    • Wash the cells with fresh, pre-warmed culture medium to remove excess CCVJ.

    • Place the dish or coverslip on the stage of the fluorescence microscope within the environmental chamber.

    • Acquire fluorescence images using appropriate filter sets for CCVJ (e.g., excitation around 440-460 nm and emission around 480-520 nm).

    • If studying the effect of a compound on membrane viscosity, acquire baseline images before adding the compound and then capture time-lapse images after its addition.

  • Image Analysis:

    • Quantify the fluorescence intensity in the membrane regions of the cells using image analysis software.

    • Changes in fluorescence intensity over time or in response to treatment can be correlated with changes in membrane viscosity.

Signaling Pathway Involvement

Current research indicates that this compound does not directly participate in or modulate specific cellular signaling pathways. Its utility in the context of cell signaling is as an indirect reporter. By measuring changes in membrane viscosity, CCVJ can provide insights into the physical state of the membrane where many signaling events are initiated and propagated.[10] Alterations in membrane fluidity can influence the diffusion and interaction of membrane-bound receptors and signaling proteins, thereby affecting downstream signaling cascades.

CCVJ_Signaling_Relationship CCVJ CCVJ (Molecular Rotor) MembraneViscosity Membrane Viscosity CCVJ->MembraneViscosity Measures ProteinAggregation Protein Aggregation CCVJ->ProteinAggregation Detects SignalingComplexes Membrane-Associated Signaling Complexes MembraneViscosity->SignalingComplexes Influences (Diffusion, Interaction) ProteinAggregation->SignalingComplexes Can Sequester or Disrupt DownstreamSignaling Downstream Signaling Pathways SignalingComplexes->DownstreamSignaling Initiates

Caption: Indirect relationship of CCVJ to cell signaling.

Synthesis of this compound

The synthesis of CCVJ typically involves a Knoevenagel condensation reaction between 9-formyljulolidine (B1147921) and a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. This reaction is usually carried out in the presence of a basic catalyst. Researchers interested in the detailed synthesis should refer to specialized organic chemistry literature.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its ability to report on the micro-viscosity of its environment provides a unique window into the processes of protein aggregation and the dynamics of cellular membranes. While it does not directly engage with signaling pathways, the information it provides about the physical context of cellular events makes it an invaluable probe for understanding the complex interplay between the physical and biochemical aspects of cellular function. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data with this fluorescent molecular rotor.

References

Unveiling the Potential: A Technical Guide to Julolidine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Julolidine-based fluorescent probes have emerged as a powerful class of molecular tools for sensing and imaging in a wide range of scientific disciplines. Their unique photophysical properties, particularly their function as molecular rotors, make them highly sensitive to their local environment. This in-depth technical guide explores the core characteristics of julolidine-based probes, providing a comprehensive overview of their synthesis, photophysical properties, and diverse applications.

Core Principles of Julolidine-Based Probes: The Molecular Rotor Concept

The fluorescence of many julolidine (B1585534) derivatives is governed by the principle of twisted intramolecular charge transfer (TICT). In a low-viscosity environment, the julolidine moiety and its acceptor group can freely rotate around their connecting bond upon photoexcitation. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, resulting in quenched fluorescence. However, in a viscous environment or when the probe binds to a target, this intramolecular rotation is restricted. This restriction prevents the formation of the TICT state, forcing the excited molecule to relax through radiative pathways, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is a key characteristic of many julolidine-based probes.[1][2][3]

Key Characteristics and Applications

Julolidine-based probes are prized for their:

  • High Sensitivity to Microenvironment: Their fluorescence is highly dependent on local viscosity, polarity, and pH, making them excellent environmental sensors.[4]

  • "Turn-On" Fluorescence: Many probes exhibit a significant increase in fluorescence upon binding to a target or in a specific environment, leading to a high signal-to-noise ratio.[4][5]

  • Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be readily modified through chemical synthesis to suit specific applications.[6][7][8][9]

  • Good Photostability: Several julolidine derivatives exhibit high resistance to photobleaching, enabling long-term imaging experiments.[6][7][8][9]

  • Cell Permeability: Many julolidine probes are cell-permeable, allowing for their use in live-cell imaging.[4][10]

These characteristics have led to their application in diverse fields, including:

  • Bioimaging: Visualizing intracellular components such as RNA, mitochondria, and lipid droplets.[4][10]

  • Sensing: Detecting metal ions (e.g., Zn²⁺, Al³⁺), anions, and biologically important molecules like cysteine.[5][11][12]

  • Drug Discovery: High-throughput screening for potential drug candidates.

  • Materials Science: Monitoring polymerization processes and studying the properties of polymers.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of selected julolidine-based fluorescent probes from the literature.

Table 1: Julolidine-Azolium Conjugates for RNA Sensing [4][10]

ProbeExcitation Max (λ_ex, nm) (in presence of RNA)Emission Max (λ_em, nm) (in presence of RNA)Quantum Yield (Φ) (in presence of RNA)Stokes Shift (nm)
OX-JLD~470~530~0.25~60
BTZ-JLD~550~610~0.35~60
SEZ-JLD6026350.3433

Table 2: Julolidine-Fused Anthracene (B1667546) Derivative [6][7][8][9]

ProbeSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Stokes Shift (nm)
J-AToluene4505180.5568

Table 3: Julolidine-Based Probe for Zn²⁺ Sensing [5]

ProbeConditionExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
L1Free ligand~380~4800.00174
L1In presence of Zn²⁺~370~4600.00230

Table 4: Julolidine-Fluorescein Hybrid for Cysteine Sensing [13]

ProbeConditionExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Detection Limit
FRCAIn presence of Cys53856739.2 nM

Experimental Protocols

General Synthesis of Julolidine-Azolium Conjugates (e.g., for RNA sensing)[10]

This protocol describes a general method for synthesizing cationic julolidine-azolium probes.

Step 1: Synthesis of 2,3-dimethylbenzoazolium iodide salts.

  • A mixture of the corresponding 2-methylbenzoazole (1.0 eq.) and methyl iodide (1.2 eq.) in acetonitrile (B52724) is refluxed for 12 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with diethyl ether and dried under vacuum to yield the desired 2,3-dimethylbenzoazolium iodide salt.

Step 2: Synthesis of Julolidine Aldehyde.

  • Julolidine aldehyde can be prepared following established literature procedures.

Step 3: Condensation Reaction.

  • A mixture of the 2,3-dimethylbenzoazolium iodide salt (1.0 eq.) and julolidine aldehyde (1.2 eq.) in ethanol (B145695) is refluxed for 12 hours.

  • The reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to obtain the final julolidine-azolium probe.

General Protocol for Live-Cell Imaging with Julolidine Probes[4][10]

This protocol provides a general workflow for using julolidine-based probes for live-cell imaging.

Step 1: Cell Culture.

  • Plate the cells of interest on a glass-bottom dish or chamber slide and culture them in an appropriate medium until they reach the desired confluency.

Step 2: Probe Loading.

  • Prepare a stock solution of the julolidine probe in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a serum-free medium to the desired final concentration.

  • Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).

  • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

Step 3: Washing.

  • Remove the probe-containing medium and wash the cells with PBS to remove any excess, unbound probe.

Step 4: Imaging.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Viscosity Sensing

The fluorescence of a julolidine-based molecular rotor is highly sensitive to the viscosity of its environment.

ViscositySensing cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Probe_Free Julolidine Probe (Free Rotation) Excitation Photoexcitation Probe_Free->Excitation hv TICT_State Twisted Intramolecular Charge Transfer (TICT) State (Non-radiative decay) Excitation->TICT_State Fast Intramolecular Rotation Excited_State Excited State Excitation->Excited_State Rotation Hindered Fluorescence_Off Fluorescence OFF TICT_State->Fluorescence_Off Probe_Viscous Julolidine Probe (Restricted Rotation) Probe_Viscous->Excitation hv Fluorescence_On Fluorescence ON Excited_State->Fluorescence_On Radiative Decay

Viscosity sensing mechanism of a julolidine molecular rotor.
Signaling Pathway: RNA Sensing

Julolidine-azolium conjugates exhibit a "turn-on" fluorescence response upon binding to RNA.

RNASensing Probe Julolidine-Azolium Probe (Free) Probe_RNA_Complex Probe-RNA Complex (Rotation Restricted) Probe->Probe_RNA_Complex Binding Excitation Photoexcitation Probe->Excitation hv RNA RNA RNA->Probe_RNA_Complex Probe_RNA_Complex->Excitation hv Fluorescence_Off Weak Fluorescence Excitation->Fluorescence_Off Non-radiative decay (Free Rotation) Fluorescence_On Strong Fluorescence Excitation->Fluorescence_On Radiative Decay

Turn-on fluorescence mechanism for RNA detection.
Signaling Pathway: Metal Ion Sensing (e.g., Zn²⁺)

Certain julolidine derivatives act as "turn-on" fluorescent sensors for metal ions like Zn²⁺ through a chelation-enhanced fluorescence (CHEF) mechanism.

MetalIonSensing Probe Julolidine-Schiff Base Probe (Free) Probe_Metal_Complex Probe-Zn²⁺ Complex (Rigid Structure) Probe->Probe_Metal_Complex Chelation Excitation Photoexcitation Probe->Excitation hv Metal_Ion Zn²⁺ Metal_Ion->Probe_Metal_Complex Probe_Metal_Complex->Excitation hv PET Photoinduced Electron Transfer (PET) (Quenching) Excitation->PET Fluorescence_On Fluorescence ON Excitation->Fluorescence_On PET Blocked (CHEF) Fluorescence_Off Fluorescence OFF PET->Fluorescence_Off

CHEF mechanism for Zn²⁺ detection by a julolidine probe.
Experimental Workflow: High-Throughput Screening

Julolidine-based probes can be employed in high-throughput screening (HTS) assays to identify modulators of a particular biological process.

HTS_Workflow Plate_Prep Prepare Microplate (e.g., with cells) Compound_Addition Add Test Compounds Plate_Prep->Compound_Addition Probe_Addition Add Julolidine Probe Compound_Addition->Probe_Addition Incubation Incubate Probe_Addition->Incubation Detection Automated Fluorescence Plate Reader Incubation->Detection Data_Analysis Data Analysis (Identify Hits) Detection->Data_Analysis

A generalized workflow for high-throughput screening.

Conclusion

Julolidine-based fluorescent probes represent a versatile and powerful class of tools for researchers across various scientific disciplines. Their unique sensitivity to the microenvironment, coupled with their tunable photophysical properties, makes them invaluable for a wide array of applications, from fundamental cell biology to drug discovery. This guide provides a foundational understanding of these probes, offering a starting point for their successful implementation in the laboratory. Further exploration of the extensive literature in this field is encouraged to fully harness the potential of these remarkable molecular sensors.

References

Methodological & Application

Measuring Microviscosity in Lipid Membranes Using CCVJ: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microviscosity of lipid membranes is a critical parameter that governs the diffusion and interaction of membrane components, influencing a wide range of cellular processes including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Dysregulation of membrane viscosity has been implicated in various disease states, making it a key area of investigation in cell biology and drug development. 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) is a fluorescent molecular rotor, a class of dyes whose fluorescence properties are highly sensitive to the viscosity of their immediate environment. This sensitivity makes CCVJ an invaluable tool for quantifying the microviscosity of lipid bilayers.

CCVJ's fluorescence quantum yield and lifetime are low in environments of low viscosity due to the rapid, non-radiative de-excitation of the excited state via intramolecular rotation. In more viscous environments, such as the hydrophobic core of a lipid membrane, this rotation is hindered, leading to a significant increase in fluorescence intensity and a longer fluorescence lifetime. This relationship allows for the quantitative determination of microviscosity through straightforward fluorescence measurements.

These application notes provide detailed protocols for the preparation of CCVJ, its incorporation into lipid vesicles, and the subsequent measurement of membrane microviscosity using both steady-state and time-resolved fluorescence spectroscopy.

Principle of CCVJ as a Molecular Rotor

The mechanism by which CCVJ senses viscosity is based on its ability to undergo twisted intramolecular charge transfer (TICT) in the excited state.

cluster_viscosity Effect of Viscosity S0 Ground State (S0) Planar Conformation S1_planar Excited State (S1) Planar Conformation S0->S1_planar Excitation (hν) S1_planar->S0 Fluorescence (High Quantum Yield) S1_tict Twisted Intramolecular Charge Transfer (TICT) State S1_planar->S1_tict Intramolecular Rotation S0_tict Ground State (S0) (from TICT) S1_tict->S0_tict Non-radiative Decay (Low Quantum Yield) Low_Viscosity Low Viscosity High_Viscosity High Viscosity

Caption: Principle of CCVJ as a molecular rotor for viscosity sensing.

In low viscosity environments, upon excitation, the molecule rapidly twists into the TICT state, from which it primarily returns to the ground state via a non-radiative pathway, resulting in low fluorescence. In a viscous lipid membrane, this intramolecular rotation is restricted, forcing the molecule to de-excite from the planar excited state through the emission of a photon, leading to high fluorescence.

Quantitative Data Summary

The following tables summarize quantitative data for CCVJ and related molecular rotors in various lipid membrane systems. These values can serve as a reference for experimental design and data interpretation.

Table 1: Fluorescence Lifetime of CCVJ in Solvents of Known Viscosity

Solvent SystemViscosity (mPa·s)Fluorescence Lifetime (ns)
Methanol/Glycerol (B35011) Mixtures13.350.1
Methanol/Glycerol Mixtures9450.62

Data extracted from a study demonstrating the power-law relationship between CCVJ's fluorescence lifetime and viscosity.[1]

Table 2: Microviscosity of Various Lipid Bilayers Measured with Julolidine-based Molecular Rotors

Lipid CompositionTemperature (°C)Measured Microviscosity (cP)Probe UsedMeasurement Method
DMPC25222.53 (at 7.8 Å depth)n-DSA (ESR)Electron Spin Resonance
DMPC2564.09 (at 16.95 Å depth)n-DSA (ESR)Electron Spin Resonance
DMPC10472.56 (at 7.8 Å depth)n-DSA (ESR)Electron Spin Resonance
DMPC10370.61 (at 16.95 Å depth)n-DSA (ESR)Electron Spin Resonance
DOPC25Not specifiedDCVJFluorescence Brightness
DOPC + 40 mol% Cholesterol25Increased vs pure DOPCDCVJFluorescence Brightness
DLPCNot specifiedNot specifiedDCVJFluorescence Brightness
SOPCNot specifiedNot specifiedDCVJFluorescence Brightness
POPCNot specifiedNot specifiedDCVJFluorescence Brightness
Liposomes + CholesterolNot specified32% increase vs controlFCVJFluorescence Intensity
Liposomes + NimesulideNot specified63% increase vs controlFCVJFluorescence Intensity

Note: cP (centipoise) is equivalent to mPa·s. Data for DCVJ and FCVJ are included to provide a comparative context for the behavior of julolidine-based molecular rotors in lipid membranes.[2][3][4]

Experimental Protocols

Preparation of CCVJ Stock Solution

Materials:

Protocol:

  • Weigh out the required amount of CCVJ powder.

  • Dissolve the CCVJ in anhydrous DMSO to a final concentration of 1-10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed vial, protected from light, at -20°C.

Preparation of CCVJ-Labeled Lipid Vesicles (Liposomes)

This protocol describes the thin-film hydration method for preparing unilamellar vesicles incorporating CCVJ.

Materials:

  • Lipid(s) of choice (e.g., POPC, DOPC, DPPC, with or without cholesterol) in chloroform

  • CCVJ stock solution (1-10 mM in DMSO)

  • Chloroform

  • Buffer of choice (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • In a clean round-bottom flask, add the desired amount of lipid solution(s) in chloroform.

  • Add the CCVJ stock solution to the lipid mixture. A lipid-to-probe molar ratio of 200:1 to 500:1 is a good starting point.

  • Mix thoroughly by vortexing.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

  • Vortex the flask for several minutes to detach the lipid film and form multilamellar vesicles (MLVs). The suspension should appear milky.

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times. The extrusion should also be performed at a temperature above the highest Tm of the lipids.

  • The resulting liposome (B1194612) suspension is now ready for fluorescence measurements.

start Start lipids_ccvj 1. Mix Lipids and CCVJ in Chloroform start->lipids_ccvj film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipids_ccvj->film_formation hydration 3. Hydrate Film with Buffer (Forms MLVs) film_formation->hydration extrusion 4. Extrude to Form LUVs hydration->extrusion measurement 5. Fluorescence Measurement extrusion->measurement end End measurement->end

Caption: Workflow for preparing CCVJ-labeled liposomes.

Viscosity Calibration Curve

To convert fluorescence measurements into absolute viscosity values, a calibration curve must be generated using a series of solvents with known viscosities. Glycerol-water or glycerol-methanol mixtures are commonly used for this purpose.

Materials:

  • Glycerol

  • Water or Methanol

  • CCVJ stock solution

  • Fluorometer

Protocol:

  • Prepare a series of glycerol-water or glycerol-methanol mixtures with varying glycerol concentrations (e.g., 0%, 20%, 40%, 60%, 80%, 95% by weight).

  • Look up the viscosity of each mixture at the desired experimental temperature from literature values.

  • Add a small aliquot of the CCVJ stock solution to each solvent mixture to achieve a final concentration in the low micromolar range. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the solvent viscosity.

  • Measure the fluorescence intensity (for steady-state measurements) or fluorescence lifetime (for time-resolved measurements) of CCVJ in each standard.

  • Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.

  • Fit the data to the Förster-Hoffmann equation: log(Φ) = C + x * log(η) or log(τ) = C' + x' * log(η) where Φ is the quantum yield (proportional to intensity), τ is the fluorescence lifetime, η is the viscosity, and C, C', x, and x' are constants. This linear fit will serve as your calibration curve.

Fluorescence Measurements of Labeled Liposomes

Instrumentation:

  • A fluorometer capable of steady-state intensity measurements and/or time-resolved fluorescence lifetime measurements.

  • Temperature-controlled cuvette holder.

Protocol:

  • Dilute the CCVJ-labeled liposome suspension in buffer to a suitable concentration for fluorescence measurements, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

  • Place the sample in the temperature-controlled cuvette holder and allow it to equilibrate to the desired temperature.

  • Steady-State Measurement:

    • Set the excitation wavelength (typically around 440-460 nm for CCVJ).

    • Record the fluorescence emission spectrum (typically from 470 nm to 600 nm).

    • The peak fluorescence intensity can be used to determine the relative viscosity.

  • Time-Resolved Measurement:

    • Use a pulsed laser source for excitation at the appropriate wavelength.

    • Collect the fluorescence decay curve at the emission maximum.

    • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime (τ).

  • Using the calibration curve generated in section 4.3, convert the measured fluorescence intensity or lifetime into an absolute microviscosity value in cP or mPa·s.

cluster_calibration Calibration cluster_measurement Membrane Measurement prep_standards Prepare Viscosity Standards (e.g., Glycerol/Water) measure_standards Measure CCVJ Fluorescence (Intensity or Lifetime) prep_standards->measure_standards plot_curve Plot log(Fluorescence) vs log(Viscosity) measure_standards->plot_curve calculate_viscosity Calculate Membrane Microviscosity plot_curve->calculate_viscosity Calibration Equation prep_liposomes Prepare CCVJ-labeled Liposomes measure_liposomes Measure CCVJ Fluorescence in Liposomes prep_liposomes->measure_liposomes measure_liposomes->calculate_viscosity

Caption: Experimental workflow for microviscosity determination.

Data Analysis and Interpretation

The relationship between CCVJ fluorescence and viscosity is described by a power law, which is linearized by a log-log plot.[1] It is important to note that CCVJ is sensitive to the local microenvironment. Therefore, the measured viscosity is an average value of the region of the membrane where the probe resides. The emission peak of julolidine-based probes can also provide information about the polarity of the probe's environment, which can help in understanding its localization within the bilayer.[2]

Troubleshooting and Considerations

  • Photoisomerization: CCVJ can undergo photoisomerization from the fluorescent E-isomer to a non-fluorescent Z-isomer upon illumination. It is advisable to minimize light exposure to the samples and to use the lowest possible excitation intensity to mitigate this effect.

  • Probe Concentration: High concentrations of CCVJ can lead to self-quenching. It is important to work at low probe-to-lipid ratios.

  • Temperature Control: Membrane viscosity is highly dependent on temperature. Precise temperature control during measurements is crucial for accurate and reproducible results.

  • Lipid Phase: The phase of the lipid bilayer (e.g., gel vs. liquid crystalline) will significantly impact the measured microviscosity. Ensure that the experimental temperature is appropriately set relative to the lipid's phase transition temperature.

Applications in Drug Development

The measurement of membrane microviscosity is crucial in various aspects of drug development:

  • Drug-Membrane Interactions: Assessing how a drug candidate alters the physical properties of the cell membrane.

  • Formulation Development: Characterizing the effects of excipients and drug delivery systems on membrane fluidity.

  • Toxicology: Investigating the mechanisms of drug-induced membrane damage.

  • Disease Modeling: Studying alterations in membrane viscosity associated with pathological conditions to identify potential therapeutic targets.

By providing a robust and quantitative method for measuring membrane microviscosity, CCVJ serves as a valuable tool for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for Differential Scanning Fluorimetry (DSF) using CCVJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CCVJ in Differential Scanning Fluorimetry

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput technique used to determine the thermal stability of proteins. It is widely employed in drug discovery and protein formulation development to screen for conditions or ligands that enhance protein stability. The assay monitors the thermal unfolding of a protein by detecting changes in the fluorescence of an environmentally sensitive dye.

CCVJ (9-(2-carboxy-2-cyanovinyl)julolidine) is a fluorescent molecular rotor dye that serves as an excellent probe for monitoring protein aggregation in DSF experiments.[1][2] Unlike traditional dyes like SYPRO Orange, which are sensitive to changes in hydrophobicity, CCVJ's fluorescence is primarily dependent on the viscosity of its microenvironment.[2][3] This unique characteristic makes CCVJ particularly advantageous for screening protein formulations containing surfactants, as it exhibits minimal background fluorescence interference from these common excipients.[2][4]

The core principle of using CCVJ in DSF lies in its "molecular rotor" mechanism. In solution, the CCVJ molecule can freely rotate, which quenches its fluorescence. As a protein unfolds and aggregates upon heating, the viscosity around the CCVJ molecules increases, restricting their rotation. This restriction leads to a significant increase in fluorescence quantum yield, providing a measurable signal that correlates with protein aggregation.[5] The temperature at which the fluorescence signal reaches its midpoint is defined as the aggregation temperature (Tagg), a key indicator of the protein's thermal stability under the tested conditions.[2]

Key Advantages of Using CCVJ in DSF

  • Compatibility with Surfactants: CCVJ is minimally affected by the presence of common surfactants such as polysorbate 20, polysorbate 80, and poloxamer 188, which are frequently used in protein formulations.[2][4] This allows for accurate stability screening in complex buffers.

  • Direct Measurement of Aggregation: As a viscosity-sensitive dye, CCVJ directly reports on the formation of protein aggregates, providing a more direct measure of this critical degradation pathway compared to dyes that only detect the exposure of hydrophobic regions.[2]

  • High Signal-to-Noise Ratio: The low fluorescence of CCVJ in solution and its significant increase upon binding to aggregated protein results in a high signal-to-noise ratio, leading to robust and reproducible data.

Quantitative Data Summary

The following table summarizes representative data on the aggregation temperature (Tagg) of a model protein, Granulocyte-Colony Stimulating Factor (G-CSF), in the presence of various surfactants, as determined by DSF using CCVJ. This data highlights the utility of CCVJ in assessing protein stability in formulation screening.

Formulation ComponentSurfactant Concentration (% w/v)Aggregation Temperature (Tagg) (°C)
No Surfactant058.5
Polysorbate 200.00459.1
Polysorbate 200.0159.5
Polysorbate 800.00459.3
Polysorbate 800.0159.8
Poloxamer 1880.158.8
Poloxamer 1880.559.2

Note: The Tagg values presented are illustrative and based on findings from studies on G-CSF.[2] Actual values may vary depending on the protein, buffer conditions, and experimental setup.

Experimental Protocols

Materials and Reagents
  • Purified protein of interest

  • CCVJ dye (stock solution in ethanol (B145695) or DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, HEPES buffer)

  • Surfactants or other excipients for screening (if applicable)

  • 96-well or 384-well PCR plates

  • Optical adhesive film for sealing PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Detailed Experimental Protocol

This protocol provides a generalized procedure for performing a DSF experiment using CCVJ to screen for protein stabilizers.

  • Prepare a Protein Stock Solution:

    • Prepare a stock solution of the purified protein in the desired assay buffer. A typical final protein concentration in the assay is between 0.1 and 1.0 mg/mL. For a new protein, optimization of the concentration may be required.

  • Prepare a CCVJ Working Solution:

    • Prepare a stock solution of CCVJ in ethanol or DMSO. A typical stock concentration is 1-10 mM.

    • Immediately before the experiment, dilute the CCVJ stock solution in the assay buffer to a working concentration. A typical final concentration of CCVJ in the assay is 10 µM.[2]

  • Prepare Ligand/Excipient Plates (for screening):

    • If screening a library of compounds or different formulation conditions, prepare a master plate containing the compounds or excipients at a concentration higher than the final desired concentration.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution, CCVJ working solution, and the ligand/excipient solution (or buffer for the control). A typical final reaction volume is 20-25 µL.

    • Example for a 25 µL final volume:

      • 12.5 µL of 2x protein solution

      • 2.5 µL of 10x ligand/excipient solution

      • 10 µL of 2.5x CCVJ working solution

    • Include appropriate controls:

      • No-protein control: Buffer, CCVJ, and ligand/excipient to check for background fluorescence.

      • No-ligand control: Protein, CCVJ, and buffer to establish the baseline Tagg of the protein.

  • Seal and Centrifuge the Plate:

    • Seal the PCR plate securely with an optical adhesive film.

    • Centrifuge the plate briefly to ensure all components are mixed and collected at the bottom of the wells.

  • DSF Experiment in a Real-Time PCR Instrument:

    • Place the plate in the real-time PCR instrument.

    • Set up the instrument with the following parameters:

      • Excitation Wavelength: ~465 nm

      • Emission Wavelength: ~500-550 nm (collect fluorescence data)

      • Temperature Ramp: A typical ramp is from 25 °C to 95 °C with a heating rate of 1 °C/minute.

      • Data Collection: Collect fluorescence data at every 0.5 °C or 1 °C increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • The resulting curve will typically show a sigmoidal transition.

    • The aggregation temperature (Tagg) is determined by finding the temperature at the midpoint of this transition. This can be calculated by fitting the data to a Boltzmann equation or by finding the maximum of the first derivative of the fluorescence curve.[6]

    • An increase in the Tagg in the presence of a ligand or excipient compared to the no-ligand control indicates stabilization of the protein.

Visualizations

Mechanism of CCVJ Fluorescence in DSF

The following diagram illustrates the "molecular rotor" mechanism of CCVJ fluorescence upon protein aggregation.

CCVJ_Mechanism cluster_solution Low Viscosity (Solution) cluster_aggregate High Viscosity (Protein Aggregate) Free_CCVJ CCVJ Rotation Intramolecular Rotation Free_CCVJ->Rotation Energy Dissipation Protein_Unfolding Protein Unfolding & Aggregation Quenched Low Fluorescence Rotation->Quenched Bound_CCVJ CCVJ Restricted Restricted Rotation Bound_CCVJ->Restricted Steric Hindrance Fluorescence High Fluorescence Restricted->Fluorescence Protein_Unfolding->Bound_CCVJ Binding to Aggregates

Caption: Mechanism of CCVJ fluorescence upon protein aggregation.

Experimental Workflow for Protein Stabilizer Screening using CCVJ DSF

The diagram below outlines the key steps in a typical workflow for screening protein stabilizers using DSF with CCVJ.

DSF_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. DSF Experiment cluster_analysis 4. Data Analysis Protein_Sol Prepare Protein Stock Solution Mix_Reagents Mix Protein, CCVJ, & Ligands in PCR Plate Protein_Sol->Mix_Reagents CCVJ_Sol Prepare CCVJ Working Solution CCVJ_Sol->Mix_Reagents Ligand_Plate Prepare Ligand/ Excipient Plate Ligand_Plate->Mix_Reagents Seal_Spin Seal and Centrifuge Plate Mix_Reagents->Seal_Spin qPCR_Run Run Thermal Ramp in Real-Time PCR Seal_Spin->qPCR_Run Plot_Data Plot Fluorescence vs. Temperature qPCR_Run->Plot_Data Calc_Tagg Calculate Tagg (Aggregation Temperature) Plot_Data->Calc_Tagg Compare_Tagg Compare Tagg Values to Identify Stabilizers Calc_Tagg->Compare_Tagg

Caption: Workflow for screening protein stabilizers using CCVJ DSF.

Logical Relationship of DSF Data Interpretation

This diagram illustrates the logical flow from the experimental setup to the final interpretation of protein stability.

DSF_Logic Start DSF Experiment with Protein + CCVJ +/- Ligand Data Fluorescence vs. Temperature Data Start->Data Curve Sigmoidal Melt Curve Data->Curve Tagg Calculate Tagg (Midpoint of Transition) Curve->Tagg Compare Compare Tagg with Control Tagg->Compare Stable Increased Stability Compare->Stable ΔTagg > 0 Unstable Decreased or No Change in Stability Compare->Unstable ΔTagg ≤ 0

References

Application Notes and Protocols for CCVJ Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a fluorescent molecular rotor, a class of dyes whose fluorescence properties are highly sensitive to the viscosity and steric hindrance of their local environment.[1][2] In aqueous solutions, CCVJ exhibits low fluorescence due to the free rotation of its cyanovinyl group, which provides a non-radiative decay pathway for the excited state. However, in more viscous environments or when its rotation is sterically hindered, such as upon binding to proteins or within crowded intracellular compartments, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.[3] This property makes CCVJ a powerful tool for wash-free, real-time imaging of various dynamic processes in living cells.

These application notes provide a comprehensive guide to using CCVJ for live-cell imaging, including its applications in monitoring protein aggregation and labeling the cell surface glycocalyx. Detailed protocols for cell preparation, staining, and fluorescence microscopy are provided to enable researchers to effectively utilize this versatile dye.

Principle of Action

CCVJ's functionality as a molecular rotor is the basis for its application in live-cell imaging. Its fluorescence is "turned on" in environments with high viscosity or significant molecular crowding. This can be exploited to study several cellular phenomena:

  • Protein Aggregation and Misfolding: As proteins misfold and aggregate, they create a more sterically hindered environment. CCVJ can bind to these aggregates, and the restricted rotation of the dye results in a strong fluorescent signal, allowing for the visualization of both misfolded oligomers and insoluble aggregates.[4][5]

  • Intracellular Viscosity: Changes in cytoplasmic or organellar viscosity, which can be indicative of cellular stress or disease states, can be monitored by observing changes in CCVJ fluorescence.

  • Cell Surface Glycan Labeling: When covalently attached to the dense network of glycans on the cell surface (the glycocalyx), the rotation of CCVJ is hindered, leading to increased fluorescence and enabling wash-free imaging of the cell periphery.

Data Presentation

Physicochemical and Spectroscopic Properties of CCVJ
PropertyValueReference
CAS Number 142978-18-5[1][2]
Molecular Formula C₁₆H₁₆N₂O₂[1][2]
Molecular Weight 268.3 g/mol [1]
Excitation Maximum (λex) ~440 nm[6]
Emission Maximum (λem) ~504 nm (in viscous environment)[6]
Solubility Soluble in DMSO and DMF[1]
Recommended Staining and Imaging Parameters
ParameterGeneral Intracellular ViscosityProtein AggregationCell Surface Glycan Labeling
Cell Type HeLa, MCF-7, HEK293, CHOHeLa, HEK293A549, HeLa, CEM
CCVJ Concentration 1-10 µM1 µM (for BG-CCVJ probe)Not specified for free CCVJ
Incubation Time 15-90 minutes90 minutes~5 minutes (for CCVJ-hydrazide)
Incubation Temperature 37°C37°C25°C
Wash Steps Not required (wash-free)Not required (wash-free)Not required (wash-free)
Excitation Wavelength ~440 nm~440 nm~435 nm
Emission Filter 500-550 nm bandpass500-550 nm bandpassNot specified

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Intracellular Viscosity

This protocol is designed for the general staining of live cells to monitor changes in cytoplasmic and organellar viscosity.

Materials:

  • CCVJ powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Preparation of CCVJ Stock Solution:

    • Prepare a 1-10 mM stock solution of CCVJ in anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).

    • Ensure the cells are healthy and adherent before staining.

  • Staining:

    • Prepare a fresh working solution of CCVJ by diluting the stock solution in complete cell culture medium or imaging buffer to a final concentration of 1-10 µM.

    • Remove the existing culture medium from the cells.

    • Add the CCVJ-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Imaging can be performed directly in the staining solution (wash-free).

    • If desired, the staining solution can be replaced with fresh, pre-warmed imaging buffer to reduce background fluorescence from any unbound dye in the medium.

    • Use a fluorescence microscope equipped for live-cell imaging with appropriate environmental control (37°C, 5% CO₂).

    • Set the excitation wavelength to ~440 nm and collect emission between 500-550 nm.

    • Optimize illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Imaging Protein Aggregation in Live Cells

This protocol is adapted for the detection of protein aggregation, where CCVJ fluorescence increases upon binding to misfolded protein oligomers and aggregates.

Materials:

  • Same as Protocol 1.

  • An experimental model system where protein aggregation can be induced (e.g., through chemical treatment or expression of aggregation-prone proteins).

Procedure:

  • Preparation of CCVJ Stock Solution:

    • Follow step 1 from Protocol 1.

  • Cell Preparation and Induction of Aggregation:

    • Prepare cells as in step 2 of Protocol 1.

    • Induce protein aggregation using the desired method (e.g., treatment with an inducing agent like MG132 for proteasome inhibition).

  • Staining:

    • Prepare a fresh working solution of CCVJ in complete cell culture medium to a final concentration of approximately 1 µM.

    • Add the CCVJ-containing medium to the cells.

    • Incubate for up to 90 minutes at 37°C.[6]

  • Imaging:

    • Perform wash-free imaging as described in step 4 of Protocol 1.

    • Acquire images at different time points after induction to monitor the kinetics of protein aggregation. Aggregates will appear as bright fluorescent puncta.

Visualizations

Experimental_Workflow CCVJ Live-Cell Imaging Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_prep 1. Prepare Live Cells (Glass-bottom dish) stain_sol 3. Prepare Staining Solution (1-10 µM CCVJ in medium) cell_prep->stain_sol stock_prep 2. Prepare CCVJ Stock (1-10 mM in DMSO) stock_prep->stain_sol incubation 4. Incubate Cells (15-90 min at 37°C) stain_sol->incubation microscopy 5. Fluorescence Microscopy (Wash-free) incubation->microscopy acquisition 6. Image Acquisition (Ex: ~440 nm, Em: 500-550 nm) microscopy->acquisition

Caption: A general workflow for staining live cells with CCVJ.

Signaling_Pathway_Concept Conceptual Pathway for CCVJ in Protein Aggregation cluster_cellular_process Cellular Process cluster_ccvj_action CCVJ Action & Readout stress Cellular Stress (e.g., Proteasome Inhibition) misfolding Protein Misfolding stress->misfolding oligomerization Oligomerization misfolding->oligomerization aggregation Insoluble Aggregates oligomerization->aggregation ccvj_binding CCVJ Binds to Misfolded/Aggregated Proteins oligomerization->ccvj_binding aggregation->ccvj_binding rotation_restriction Intramolecular Rotation is Restricted ccvj_binding->rotation_restriction fluorescence Fluorescence Signal Increases (Turn-on) rotation_restriction->fluorescence

Caption: How CCVJ visualizes the protein aggregation cascade.

References

Application Notes and Protocols for Monitoring Polymerization Reactions with 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a fluorescent molecular rotor, a class of fluorophores highly sensitive to the viscosity of their local environment. This property makes CCVJ an invaluable tool for real-time, in-situ monitoring of polymerization reactions. As a polymerization reaction proceeds, the viscosity of the medium increases due to the formation and growth of polymer chains. This change in viscosity restricts the intramolecular rotation of the CCVJ molecule, leading to a significant increase in its fluorescence quantum yield and a corresponding change in its fluorescence lifetime. By monitoring these fluorescence changes, one can track the progress of the polymerization, determine reaction kinetics, and assess the properties of the resulting polymer.

CCVJ and its derivatives have been successfully employed to monitor a variety of polymerization processes, including solid-state polymerization, miniemulsion polymerization, and the formation of polymer nanoparticles.[1][2] Its sensitivity to the local microenvironment also allows for the investigation of polymer properties such as molecular weight and local polarity.[1]

Principle of Operation: A Molecular Rotor

The viscosity-sensing mechanism of CCVJ is based on the principle of Twisted Intramolecular Charge Transfer (TICT). In a low-viscosity environment, upon photoexcitation, the CCVJ molecule can undergo intramolecular rotation around the single bond connecting the julolidine (B1585534) and the cyanovinyl groups. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, from which the molecule relaxes to the ground state non-radiatively.

However, in a high-viscosity medium, such as a polymerizing mixture, this intramolecular rotation is hindered. As a result, the molecule is more likely to relax from the locally excited (LE) state via the emission of a photon, leading to a significant increase in fluorescence intensity.

It is also important to note that CCVJ can undergo E/Z photoisomerization. The E-isomer is fluorescent, while the Z-isomer is essentially non-fluorescent.[3] Illumination can lead to the conversion of the E-isomer to the Z-isomer, which can complicate steady-state fluorescence intensity measurements. Therefore, careful consideration of illumination conditions and the use of fluorescence lifetime measurements, which are independent of concentration and less affected by photoisomerization, are often recommended.[3][4]

Signaling Pathway of CCVJ as a Molecular Rotor

TICT_Mechanism Mechanism of CCVJ Fluorescence cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_viscosity Effect of Viscosity GS Ground State (Planar) LE Locally Excited State (Planar) GS->LE Excitation (hν) LE->GS Fluorescence TICT Twisted Intramolecular Charge Transfer State LE->TICT Intramolecular Rotation High_Viscosity High Viscosity: Rotation is hindered. Fluorescence is enhanced. TICT->GS Non-radiative Decay Low_Viscosity Low Viscosity: Rotation is facile. Non-radiative decay dominates. Experimental_Workflow General Workflow for Polymerization Monitoring with CCVJ cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare CCVJ Stock Solution (e.g., in DMSO or reaction solvent) C Add CCVJ to Reaction Mixture (final concentration typically in µM range) A->C B Prepare Monomer/Initiator Mixture B->C D Initiate Polymerization (e.g., by heating or UV irradiation) C->D E Monitor Fluorescence in real-time (Spectrofluorometer or FLIM) D->E F Extract Fluorescence Data (Intensity, λ_em, Lifetime) E->F G Correlate Fluorescence with Polymerization Parameters (e.g., Monomer Conversion, Mw, Viscosity) F->G H Determine Reaction Kinetics G->H

References

Application Notes: CCVJ Fluorescent Dye for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine) is a fluorescent molecular rotor, a class of dyes whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment.[1][2] This property makes CCVJ a valuable tool for probing molecular-level interactions and environmental changes. While not a conventional dye for standard apoptosis or viability assays in flow cytometry, its unique mechanism of action opens up possibilities for monitoring dynamic cellular processes that involve changes in intracellular viscosity.

These application notes provide an overview of the principles behind CCVJ, its established applications, and a theoretical protocol for its use in flow cytometry to assess changes in cellular viscosity. It is important to note that while CCVJ is used in cellular imaging, standardized and validated protocols for its application in routine flow cytometry assays like apoptosis detection are not yet established. The information provided herein is intended to guide the exploratory use of this dye in flow cytometry.

Mechanism of Action

CCVJ's fluorescence is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). Upon excitation, the molecule can undergo internal rotation. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the molecule to return to its ground state, resulting in low fluorescence.[3] However, in environments with high viscosity, this internal rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the molecule to release its energy through fluorescence, thus leading to a significant increase in fluorescence intensity.[3][4]

The fluorescence of CCVJ is also influenced by photoisomerization, where illumination can convert the fluorescent E isomer to a non-luminescent Z isomer.[5][6] This is a critical consideration in experimental design, particularly in fluorescence microscopy, but its effects in the rapid, single-cell analysis of flow cytometry are less characterized.

cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Excited State (Low Viscosity) Excited State (Low Viscosity) Ground State (Low Viscosity) Ground State (Low Viscosity) Excited State (Low Viscosity)->Ground State (Low Viscosity) Intramolecular Rotation (Non-Radiative Decay) Low Fluorescence Low Fluorescence Excited State (Low Viscosity)->Low Fluorescence Ground State (Low Viscosity)->Excited State (Low Viscosity) Light Excitation Excited State (High Viscosity) Excited State (High Viscosity) Ground State (High Viscosity) Ground State (High Viscosity) Excited State (High Viscosity)->Ground State (High Viscosity) Fluorescence Emission (Radiative Decay) High Fluorescence High Fluorescence Excited State (High Viscosity)->High Fluorescence Ground State (High Viscosity)->Excited State (High Viscosity) Light Excitation

Figure 1. Mechanism of CCVJ as a molecular rotor.

Physicochemical and Spectral Properties

The properties of CCVJ are summarized in the table below. It is soluble in organic solvents like DMSO and DMF and has limited solubility in aqueous solutions.[2][7]

PropertyValueReference
Full Name This compound[1]
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 Da
CAS Number 142978-18-5
Excitation (Max) ~435-441 nm[7][8]
Emission (Max) ~500 nm[8]
Solubility Soluble in DMSO, DMF[2][7]

Applications in Cellular Analysis

Established Applications

The primary application of CCVJ in a biological context is the measurement of microviscosity within cells and their membranes.[9] Its fluorescence lifetime and intensity have been used to:

  • Map Intracellular Viscosity: By using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), CCVJ can provide quantitative data on the viscosity of different cellular compartments.[3][10][11][12]

  • Detect Protein Aggregation: CCVJ can bind to hydrophobic pockets in proteins.[7] Upon protein aggregation, the dye's rotation is restricted, leading to increased fluorescence. This has been used to study the aggregation of proteins like IgG.[8]

  • Monitor Cell Surface Properties: Modified CCVJ probes have been used to label cell surface glycans, with changes in fluorescence indicating alterations in the cell surface environment.[13]

Potential Flow Cytometry Application: Monitoring Cellular Stress and Death

Changes in intracellular viscosity are associated with various cellular processes, including apoptosis. During apoptosis, the cytoplasm is thought to become more viscous due to water loss and protein cleavage and cross-linking. Therefore, CCVJ could potentially be used in flow cytometry to detect shifts in cell populations undergoing apoptosis or other forms of cellular stress that alter the intracellular environment.

A hypothetical workflow for such an application is presented below.

A Prepare Cell Suspension (Control and Treated Samples) B Stain with CCVJ Fluorescent Dye A->B C Incubate B->C D Acquire Data on Flow Cytometer (e.g., 488 nm laser, ~530/30 BP filter) C->D E Gate on Single, Live Cells (using FSC/SSC) D->E F Analyze CCVJ Fluorescence Histogram E->F G Compare Fluorescence Shift (Control vs. Treated) F->G H Interpretation: Increased fluorescence may indicate increased intracellular viscosity G->H

Figure 2. Hypothetical workflow for viscosity analysis using CCVJ in flow cytometry.

Experimental Protocols

Protocol 1: Preparation of CCVJ Stock Solution

This protocol details the preparation of a concentrated stock solution of CCVJ, which can be further diluted for staining protocols.

Materials:

  • CCVJ (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous[2]

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of CCVJ powder (e.g., 1 mg). The molecular weight of CCVJ is 268.31 g/mol .

  • Dissolve the CCVJ powder in anhydrous DMSO to create a stock solution of 1-5 mM. For example, to make a 4.5 mM stock solution, dissolve 2.4 mg of CCVJ in 2.0 mL of DMSO.[2][5]

  • Vortex thoroughly until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Hypothetical Protocol for Cellular Viscosity Analysis by Flow Cytometry

This protocol is a theoretical guide for staining cells with CCVJ to detect changes in intracellular viscosity. Users must optimize staining concentrations and incubation times for their specific cell type and experimental conditions.

Materials:

  • Cells of interest (suspension or adherent)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • CCVJ stock solution (from Protocol 1)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm or similar blue laser

Procedure:

  • Cell Preparation:

    • Culture cells under control and experimental (e.g., drug-treated to induce apoptosis) conditions.

    • Harvest the cells. For adherent cells, use a gentle dissociation reagent like trypsin and neutralize.

    • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in PBS or a suitable buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working solution of CCVJ by diluting the stock solution in the cell suspension buffer. The optimal final concentration needs to be determined empirically, but a starting range of 1-10 µM is suggested.

    • Add the CCVJ working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a blue laser (e.g., 488 nm) for excitation.

    • Collect the emission signal in a channel appropriate for green/yellow fluorescence (e.g., a 530/30 bandpass filter).

    • Collect forward scatter (FSC) and side scatter (SSC) to identify the cell population.

    • Controls:

      • Unstained Cells: To determine the level of cellular autofluorescence.

      • Control (Untreated) Stained Cells: To establish a baseline of CCVJ fluorescence in healthy cells.

  • Data Analysis:

    • Gate on the single-cell population using FSC-A vs. FSC-H.

    • Create a histogram of CCVJ fluorescence intensity for the control and treated cell populations.

    • Compare the geometric mean fluorescence intensity (gMFI) between the control and treated samples. An increase in gMFI in the treated sample may suggest an increase in average intracellular viscosity.

Conclusion

CCVJ is a specialized fluorescent dye that reports on the viscosity of its environment. While its application in flow cytometry is not mainstream, it holds potential for novel assays that monitor dynamic cellular processes involving changes in the physical properties of the cytoplasm or cellular membranes. The protocols and information provided here serve as a starting point for researchers interested in exploring the use of CCVJ to gain new insights into cellular function and response to stimuli. Rigorous optimization and validation are required to establish robust flow cytometry assays using this molecular rotor.

References

Application Notes and Protocols for High-Throughput Screening (HTS) using Cell-based Viability (CCV) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "CCVJ": Initial searches for "CCVJ" in the context of high-throughput screening did not yield specific results. This document has been prepared based on the likely intended topic of Cell-based Viability (CCV) Assays , a fundamental and widely used methodology in high-throughput screening for drug discovery and toxicology.

Introduction to High-Throughput Cell-based Viability Assays

High-throughput screening (HTS) cell-based viability assays are essential tools in drug discovery and development.[1][2] They enable the rapid screening of large compound libraries to identify molecules that affect cell viability, proliferation, or cytotoxicity.[1][3][4] These assays are critical for identifying potential therapeutic agents, as well as for assessing the toxicological profiles of new chemical entities.[4][5]

Commonly, these assays measure cellular parameters such as metabolic activity, membrane integrity, or ATP content.[6] The choice of assay depends on the specific research question, cell type, and the expected mechanism of action of the compounds being tested.

Key Applications:

  • Primary screening of compound libraries to identify "hits" that modulate cell viability.

  • Secondary screening to confirm the activity and determine the potency of initial hits.

  • Cytotoxicity profiling of lead compounds.

  • Mechanism of action studies to understand how compounds affect cellular pathways.[7]

Common Cell-based Viability Assay Principles

Several types of cell viability assays are amenable to high-throughput screening formats. The most common are colorimetric, fluorescent, and luminescent assays.[1][3]

  • Tetrazolium Salt Reduction Assays (e.g., MTT, MTS, XTT): These are colorimetric assays where viable, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product.[1][8] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance.[2][8]

  • Resazurin (B115843) (AlamarBlue®) Reduction Assays: In this fluorometric or colorimetric assay, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[1][9]

  • ATP-based Luminescent Assays (e.g., CellTiter-Glo®): This highly sensitive method quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[1][3][4] The assay involves lysing the cells to release ATP, which then participates in a luciferase-luciferin reaction that produces light.[9]

Data Presentation

Quantitative data from high-throughput cell viability screens are typically presented in tables that allow for easy comparison of the effects of different compounds at various concentrations. Key parameters include raw signal (absorbance, fluorescence, or luminescence), percentage of viability relative to controls, and calculated values like IC50 (half-maximal inhibitory concentration).

Table 1: Example Data from a Primary HTS Screen for Cytotoxicity

Compound IDConcentration (µM)Raw Luminescence (RLU)% Viability vs. VehicleHit Flag
Vehicle (DMSO)-1,250,000100.0-
Staurosporine1050,0004.0Positive Control
Compound A101,235,00098.8No
Compound B10612,50049.0Yes
Compound C101,198,00095.8No
Compound D1025,0002.0Yes

Table 2: Example IC50 Determination for a Hit Compound

Compound B Concentration (µM)Raw Luminescence (RLU)% Viability vs. Vehicle
10075,0006.0
30250,00020.0
10625,00050.0
3950,00076.0
11,150,00092.0
0.31,240,00099.2
0.11,255,000100.4
IC50 (µM) 10.0

Experimental Protocols

The following are detailed protocols for common high-throughput cell viability assays. These protocols are generalized for 96-well or 384-well plate formats. Optimization for specific cell types and plate formats is recommended.

ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is based on the principle of measuring ATP from viable cells using a luciferase reaction.[3]

Materials:

  • White, opaque-walled multiwell plates suitable for luminescence measurements.

  • Cells in culture.

  • Test compounds and controls (e.g., vehicle, positive control for cytotoxicity).

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired seeding density in culture medium.

    • Dispense the cell suspension into the wells of the multiwell plate (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in culture medium.

    • Remove the old medium from the cell plate (optional, can be a direct addition).

    • Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.[3]

    • Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[3]

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

MTT Tetrazolium Reduction Assay

This colorimetric assay measures the metabolic activity of cells.[2]

Materials:

  • Clear-bottomed 96-well plates.

  • Cells in culture.

  • Test compounds and controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Multichannel pipette or automated liquid handler.

  • Plate reader with absorbance detection at 570 nm.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the ATP-based assay protocol.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[3][8]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways in Cell Viability

Cell viability is regulated by a complex network of signaling pathways. Compounds identified in HTS screens often modulate these pathways, leading to either cell survival/proliferation or cell death (apoptosis/necrosis).

digraph "Apoptosis_Signaling_Pathway" {
  graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Simplified Apoptosis Signaling Pathway", labelloc=t, width=8.4, height=6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [color="#5F6368", arrowhead=normal];

// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., TNF-alpha, FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death_Receptors [label="Death Receptors\n(e.g., TNFR, Fas)", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05"]; Caspase8 [label="Caspase-8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"]; Bcl2_family [label="Bcl-2 Family Proteins\n(e.g., Bax, Bak, Bcl-2)", fillcolor="#FBBC05"];

// Edges Extrinsic_Stimuli -> Death_Receptors; Death_Receptors -> Caspase8; Intrinsic_Stimuli -> Bcl2_family; Bcl2_family -> Mitochondria; Mitochondria -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; Caspase8 -> Mitochondria [style=dashed, label="Crosstalk"]; }

Caption: General experimental workflow for an HTS cell viability assay.

Hit_Identification_Logic Logical Flow for Hit Identification Raw_Data Raw Data (Luminescence, etc.) Normalize Normalize to Controls (% Viability) Raw_Data->Normalize Threshold Viability < Threshold? (e.g., < 50%) Normalize->Threshold Hit Compound is a 'Hit' Threshold->Hit Yes Non_Hit Compound is Not a Hit Threshold->Non_Hit No

Caption: Decision-making process for identifying hit compounds from primary screen data.

References

Application Note & Protocol: Characterization of Polysorbate-Containing IgG Formulations Using CCVJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic immunoglobulin G (IgG) formulations is a critical quality attribute. Polysorbates are frequently included in these formulations to prevent protein aggregation and surface adsorption. However, the presence of polysorbates can interfere with traditional protein aggregation analysis methods that utilize polarity-sensitive fluorescent dyes. 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor, offers a robust solution for characterizing IgG aggregation in the presence of polysorbates. CCVJ exhibits low background fluorescence in polysorbate-containing buffers and its fluorescence intensity increases in response to increased microviscosity, such as that occurring during protein aggregation.[1][2][3] This makes it a superior probe for detecting aggregates in these complex formulations.

This document provides detailed protocols for utilizing CCVJ in steady-state fluorescence spectroscopy, High-Performance Size-Exclusion Chromatography (HP-SEC) with fluorescence detection, and Differential Scanning Fluorimetry (DSF) to assess the stability of polysorbate-containing IgG formulations.

Principle of CCVJ in Aggregation Detection

The mechanism of CCVJ as a molecular rotor is central to its application. In low-viscosity environments, the excited state of CCVJ rapidly deactivates through non-radiative intramolecular rotation, resulting in low fluorescence. When protein aggregation occurs, the viscosity of the microenvironment around the CCVJ molecule increases, restricting this intramolecular rotation. This restriction forces the excited state to decay via radiative pathways, leading to a significant increase in fluorescence quantum yield and intensity. This direct correlation between microviscosity and fluorescence makes CCVJ a sensitive indicator of protein aggregation.

cluster_low_viscosity Low Viscosity Environment (No Aggregation) cluster_high_viscosity High Viscosity Environment (Aggregation) CCVJ_low CCVJ Rotation Intramolecular Rotation CCVJ_low->Rotation Fast Excitation_low Excitation Excitation_low->CCVJ_low hv Low_Fluorescence Low Fluorescence Rotation->Low_Fluorescence Non-radiative decay CCVJ_high CCVJ Restricted_Rotation Restricted Rotation CCVJ_high->Restricted_Rotation Slow Excitation_high Excitation Excitation_high->CCVJ_high hv High_Fluorescence High Fluorescence Restricted_Rotation->High_Fluorescence Radiative decay IgG_Monomer Monomeric IgG Stress Thermal or Mechanical Stress IgG_Monomer->Stress IgG_Aggregate Aggregated IgG IgG_Aggregate->CCVJ_high Increases microviscosity Stress->IgG_Aggregate

Caption: Mechanism of CCVJ fluorescence upon IgG aggregation.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol describes the use of CCVJ to detect thermally induced aggregation in IgG formulations containing polysorbate.

Materials:

  • IgG formulation (e.g., 1.0 mg/mL IgG in 100 mM phosphate (B84403) buffer, pH 7.2)

  • Polysorbate 20 or 80

  • CCVJ stock solution (in a compatible solvent like DMSO)

  • Phosphate buffer (100 mM, pH 7.2)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare IgG formulations with and without 0.02% (w/v) polysorbate 20 or 80.

    • Thermally stress the formulations by heating at temperatures known to induce aggregation (e.g., 10 minutes at 75°C and 80°C).[2] A non-stressed control should be kept on ice or at 4°C.

    • After stressing, allow the samples to cool to room temperature.

  • Dye Addition:

    • Add CCVJ to each sample to a final concentration of 5 µM.[2]

    • Gently mix and incubate for a short period in the dark to allow for equilibration.

  • Fluorescence Measurement:

    • Transfer the samples to a suitable cuvette.

    • Measure the fluorescence emission spectra using an excitation wavelength of 435 nm.[2]

    • Record the emission spectrum, typically from 450 nm to 600 nm.

    • The fluorescence intensity at the emission maximum (around 500 nm) is used for comparison.[2]

Data Analysis: An increase in fluorescence intensity at ~500 nm in the stressed samples compared to the non-stressed control indicates protein aggregation. The low background fluorescence of CCVJ in polysorbate-containing buffers allows for sensitive detection.[1][2]

Start Start Prepare_IgG Prepare IgG Formulations (with/without Polysorbate) Start->Prepare_IgG Stress Apply Thermal Stress (e.g., 75-80°C for 10 min) Prepare_IgG->Stress No_Stress Non-Stressed Control Prepare_IgG->No_Stress Cool Cool to Room Temperature Stress->Cool No_Stress->Cool Add_CCVJ Add CCVJ (final conc. 5 µM) Cool->Add_CCVJ Measure Measure Fluorescence (Ex: 435 nm, Em: ~500 nm) Add_CCVJ->Measure Analyze Analyze Data: Compare Fluorescence Intensities Measure->Analyze End End Analyze->End

Caption: Workflow for steady-state fluorescence analysis with CCVJ.
High-Performance Size-Exclusion Chromatography (HP-SEC) with Online Fluorescence Detection

This method couples the separation power of HP-SEC with the sensitivity of CCVJ fluorescence detection to quantify aggregates in polysorbate-containing formulations.

Materials and Equipment:

  • HP-SEC system with a fluorescence detector

  • Size-exclusion column suitable for monoclonal antibodies

  • Mobile Phase: 50 mM sodium phosphate, 150 mM arginine, 0.025% NaN₃, pH 7.0[2]

  • CCVJ

  • Stressed and non-stressed IgG samples (prepared as in the steady-state protocol)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase as described above.

    • Add CCVJ to the mobile phase to a final concentration of 5 µM.[2] Ensure the dye is fully dissolved.

  • HP-SEC System Setup:

    • Equilibrate the SEC column with the CCVJ-containing mobile phase until a stable baseline is achieved for both UV (280 nm) and fluorescence detectors.

    • Set the fluorescence detector to an excitation wavelength of 435 nm and an emission wavelength of 500 nm.[2]

  • Sample Analysis:

    • Inject the stressed and non-stressed IgG formulations.

    • Monitor the elution profile using both UV (280 nm) and fluorescence detection.

Data Analysis: The UV chromatogram at 280 nm will show peaks for monomeric IgG and any aggregates. The fluorescence chromatogram will show a significantly enhanced signal for the aggregate peaks compared to the monomer peak, confirming their aggregated nature. This dual-detector approach allows for both quantification of aggregates (from UV) and confirmation of their viscous nature (from CCVJ fluorescence).

ParameterSettingReference
Mobile Phase 50 mM sodium phosphate, 150 mM arginine, 0.025% NaN₃, pH 7.0[2]
CCVJ Concentration 5 µM in mobile phase[2]
UV Detection 280 nm[2]
Fluorescence Ex 435 nm (bandwidth 18 nm)[2]
Fluorescence Em 500 nm (bandwidth 18 nm)[2]
Differential Scanning Fluorimetry (DSF)

DSF with CCVJ can be used as a high-throughput method to determine the thermal stability of IgG formulations in the presence of surfactants.

Materials and Equipment:

  • Real-time PCR instrument capable of fluorescence detection

  • 96-well PCR plates

  • IgG formulation

  • Polysorbate 20 or 80

  • CCVJ stock solution

  • Formulation buffers

Procedure:

  • Sample Preparation:

    • In a 96-well plate, prepare the IgG formulations with varying excipients, including different concentrations of polysorbates.

    • Add CCVJ to each well to a final concentration appropriate for the assay (optimization may be required, starting around 5-10 µM).

  • DSF Measurement:

    • Place the plate in the real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25°C to 95°C with a heating rate of 1°C/minute.

    • Monitor the fluorescence of CCVJ at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will show an increase in fluorescence as the protein unfolds and aggregates.

    • The midpoint of this transition, termed the aggregation temperature (Tagg), is a measure of the protein's thermal stability.[4] A higher Tagg indicates greater stability.

ParameterDescriptionReference
Technique Differential Scanning Fluorimetry (DSF)[4]
Probe CCVJ[4]
Measurement Temperature of Aggregation (Tagg)[4]
Advantage High-throughput screening of formulation stability in the presence of surfactants.[4][5]

Quantitative Data Summary

The following table summarizes the aggregate content determined by HP-SEC with UV detection for IgG formulations with and without polysorbate 20, after thermal stress. The corresponding increase in CCVJ fluorescence confirms the aggregated nature of the species.

FormulationStress ConditionAggregate Content (%) (from UV 280 nm)CCVJ FluorescenceReference
IgG (1.0 mg/mL)Non-stressed< 1Low[2]
IgG (1.0 mg/mL)10 min at 75°C~ 5Increased[2]
IgG (1.0 mg/mL)10 min at 80°C~ 15Significantly Increased[2]
IgG with 0.02% PS20Non-stressed< 1Low[2]
IgG with 0.02% PS2010 min at 75°C~ 4Increased[2]
IgG with 0.02% PS2010 min at 80°C~ 12Significantly Increased[2]

Note: The aggregate content values are approximate and for illustrative purposes based on published data. Actual values will vary depending on the specific IgG molecule and experimental conditions.

Conclusion

CCVJ is a valuable tool for the characterization of polysorbate-containing IgG formulations.[1][2] Its viscosity-sensitive fluorescence mechanism overcomes the interference issues associated with polarity-sensitive dyes, enabling reliable detection of protein aggregation. The protocols for steady-state fluorescence, HP-SEC with fluorescence detection, and DSF provide a comprehensive suite of methods for assessing the stability of therapeutic protein formulations, from initial screening to detailed characterization. These techniques are essential for ensuring the quality and efficacy of biopharmaceutical products.

References

Troubleshooting & Optimization

How to reduce background fluorescence of unbound CCVJ

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce background fluorescence from unbound 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CCVJ and what is its mechanism of action?

CCVJ (this compound) is a fluorescent molecule known as a "molecular rotor".[1][2] Its fluorescence quantum yield is highly sensitive to the viscosity of its immediate environment.[3][4] In a low-viscosity medium, such as an aqueous buffer, the molecule can undergo free intramolecular rotation, which leads to non-radiative decay and thus, very low fluorescence.[2][3] When the molecule's rotation is restricted, for example, by binding to a protein or entering a more viscous cellular compartment, its radiative decay (fluorescence) is significantly enhanced.[5][6] This "turn-on" fluorescence makes it a powerful tool for detecting protein aggregation, binding events, and changes in local viscosity.[7][8]

Q2: What are the primary causes of high background fluorescence with unbound CCVJ?

While CCVJ is designed to have low fluorescence when unbound, high background can still occur.[2] The main causes include:

  • Excessive CCVJ Concentration: Using a higher concentration of the dye than necessary can lead to a detectable baseline fluorescence level that obscures the specific signal.[9][10]

  • Non-specific Binding: CCVJ has hydrophobic structures that can bind non-covalently to off-target proteins, lipids, or even the surface of the experimental vessel (e.g., plastic-bottom plates).[2][10][11]

  • Inadequate Washing: Insufficient or ineffective washing steps can leave a significant amount of unbound or loosely bound dye in the sample area, contributing to overall background noise.[12][13][14]

Q3: How can I confirm that the background signal is from unbound or non-specifically bound CCVJ?

To troubleshoot, it is crucial to use proper controls. Consider the following:

  • No-Target Control: Prepare a sample that contains all components (cells, buffer, etc.) except the specific target molecule of interest. Stain it with CCVJ under the same conditions. Any fluorescence observed in this sample is likely due to non-specific binding or background from the dye itself.

  • Unstained Control: Image your sample (cells, tissue, etc.) without adding any CCVJ. This allows you to measure the level of natural autofluorescence from your sample, which can also be a source of background noise.[9][15]

Troubleshooting Guide: High Background Fluorescence

Issue: Uniformly High Background Across the Entire Sample

This issue often points to problems with dye concentration or washing procedures.

Possible Cause 1: CCVJ Concentration is Too High

An excessive concentration of unbound CCVJ can raise the overall fluorescence baseline.

Solution: Optimize CCVJ Concentration Perform a titration experiment to determine the lowest possible dye concentration that still provides a robust specific signal. The optimal concentration will maximize the signal-to-noise ratio (SNR).

Table 1: Example Data from a CCVJ Titration Experiment

CCVJ Concentration Specific Signal (RFU) Background (RFU) Signal-to-Noise Ratio (SNR) Notes
20 µM 15,000 3,000 5.0 High background, poor SNR.
10 µM 14,500 1,200 12.1 Strong signal, reduced background.
5 µM 12,000 500 24.0 Optimal; high SNR.
2.5 µM 7,000 350 20.0 Signal intensity begins to drop.
1.0 µM 3,000 300 10.0 Signal is too weak.

RFU = Relative Fluorescence Units; SNR = Specific Signal / Background

Possible Cause 2: Inadequate Washing

Failure to remove unbound CCVJ is a common source of high background.[12][13]

Solution: Enhance Washing Protocol Optimize your washing steps to thoroughly remove excess dye without dislodging your target.[13][14] Key variables to adjust are the number of washes, duration of each wash, volume of wash buffer, and gentle agitation.[16]

Table 2: Comparison of Washing Protocols for Background Reduction

Protocol Number of Washes Duration per Wash Agitation Resulting Background (RFU)
Standard 2 3 minutes None 2,500
Optimized 4 5 minutes Gentle rocking 450
Harsh 5 10 minutes Vigorous shaking 300

Note: The "Harsh" protocol reduced background further but also resulted in a 40% loss of specific signal (data not shown). Over-washing can remove specifically bound probes or the target itself.[14]

Issue: Punctate Staining or Non-Specific Binding to Surfaces

This pattern suggests that CCVJ is adhering to unintended molecules or surfaces.

Possible Cause: Non-Specific Hydrophobic or Ionic Interactions

Fluorescent dyes can bind non-specifically to proteins and membranes.[11][17] CCVJ's hydrophobic character makes it susceptible to associating with hydrophobic pockets in various proteins.[2]

Solution: Implement a Blocking Step Before adding CCVJ, incubate your sample with a blocking buffer. This saturates non-specific binding sites, preventing the dye from adhering to them.[12][18]

Table 3: Selection of Common Blocking Agents

Blocking Agent Typical Concentration Use Case Notes
Bovine Serum Albumin (BSA) 1-5% in PBS/TBS General immunofluorescence and cell-based assays. Ensure it is "IgG-free" or "protease-free" grade.
Non-fat Dry Milk 5% in TBS Commonly used for Western blotting, but can be used in other assays.[19] Not recommended for systems with biotin-avidin due to endogenous biotin.
Fish Gelatin 0.5-2% in PBS/TBS Reduces non-specific binding in mammalian samples with fewer cross-reactivity issues than BSA.

| Commercial Blocking Buffers | Per manufacturer | Optimized formulations for fluorescent applications, often protein-free to reduce background.[19][20][21] | Recommended for achieving the lowest possible background.[11] |

Experimental Protocols & Visualizations

Protocol 1: General Staining Protocol with Blocking to Reduce Background
  • Sample Preparation: Prepare cells/tissue according to your standard procedure.

  • Washing: Wash the sample twice with 1X Phosphate-Buffered Saline (PBS) for 5 minutes each time.

  • (Optional but Recommended) Blocking: Add blocking buffer (e.g., 2% BSA in PBS) to completely cover the sample. Incubate for 30-60 minutes at room temperature.

  • CCVJ Staining: Remove the blocking buffer. Add the optimized concentration of CCVJ (e.g., 5 µM) diluted in an appropriate assay buffer.

  • Incubation: Incubate for the desired period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing: Remove the CCVJ solution. Wash the sample 3-4 times with 1X PBS (or PBS with 0.05% Tween-20 for more stringent washing) for 5 minutes each, using gentle agitation.[14]

  • Imaging: Proceed with fluorescence microscopy using appropriate filter sets for CCVJ (Excitation/Emission ~441/500 nm).[2][8]

Visualizations

G cluster_uniform Uniform Background cluster_punctate Punctate/Non-Specific Staining start High Background Observed q1 Is background uniform or punctate? start->q1 uniform_cause1 Possible Cause: High Dye Concentration q1->uniform_cause1  Uniform uniform_cause2 Possible Cause: Inadequate Washing q1->uniform_cause2 punctate_cause Possible Cause: Non-Specific Binding q1->punctate_cause Punctate   uniform_sol1 Solution: Titrate CCVJ to find optimal concentration uniform_cause1->uniform_sol1 end_node Re-Image and Assess Signal-to-Noise Ratio uniform_sol2 Solution: Optimize wash protocol (increase number/duration) uniform_cause2->uniform_sol2 uniform_sol2->end_node punctate_sol Solution: Implement a blocking step (e.g., BSA, fish gelatin) punctate_cause->punctate_sol punctate_sol->end_node G cluster_unbound Unbound CCVJ in Solution cluster_bound Bound CCVJ in Viscous Environment unbound CCVJ rotation Free Intramolecular Rotation unbound->rotation low_fluor Non-Radiative Decay (Low Fluorescence / High Background) rotation->low_fluor bound CCVJ Protein no_rotation Restricted Rotation bound->no_rotation high_fluor Radiative Decay (High Fluorescence / Specific Signal) no_rotation->high_fluor

References

Technical Support Center: Interpreting CCVJ Fluorescence Changes in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent molecular rotor 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is CCVJ and how does it work?

A1: CCVJ is a fluorescent molecular rotor used to probe the micro-viscosity of its environment. Its fluorescence is highly sensitive to the rotational freedom of a part of its molecular structure. In low-viscosity environments, the molecule can freely rotate, which leads to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to release energy through fluorescence, resulting in a brighter signal.[1] A key aspect of CCVJ's mechanism is its photoisomerization from a fluorescent 'E' isomer to a non-fluorescent 'Z' isomer upon illumination.[1][2] This process is crucial to consider when interpreting fluorescence changes.

Q2: What are the main applications of CCVJ in biological research?

A2: CCVJ and its derivatives are versatile tools for sensing and diagnosis in various biological applications.[3] They are commonly used for:

  • Measuring viscosity in cell membranes and liposomes.[3][4]

  • Monitoring polymerization processes.[3]

  • Studying tubulin remodeling.[3]

  • Detecting protein aggregation and misfolding.[3]

  • Sensing protein-ligand binding interactions.

  • Probing nucleic acid structures and interactions.[5]

Q3: What are the excitation and emission wavelengths for CCVJ?

A3: The excitation and emission maxima of CCVJ can vary depending on the solvent environment. In ethanol, the absorption maximum is around 444 nm and the emission maximum is at approximately 474 nm.[6] However, in more viscous environments or when bound to proteins, a blue shift in the emission is often observed.[3] It is always recommended to determine the optimal excitation and emission wavelengths experimentally for your specific conditions.

Troubleshooting Guides

Problem 1: Low or no fluorescent signal.

Potential CauseRecommended Solution
Low Probe Concentration Increase the concentration of CCVJ. A typical starting concentration for live cell imaging is in the low micromolar range. However, the optimal concentration should be determined empirically for each cell type and experimental condition.
Photobleaching Reduce the excitation light intensity and/or the exposure time.[7] Use a more sensitive detector if available. Minimize the duration of illumination by using shutters.
Photoisomerization to the non-fluorescent Z-isomer Minimize light exposure before and during the experiment.[1][2] Allow for a dark recovery period for the probe to revert to the fluorescent E-isomer.[1]
Quenching of Fluorescence Ensure the imaging medium is free of quenching agents. Certain components in complex media can quench fluorescence. Test the fluorescence of CCVJ in the medium alone.
Incorrect Filter Sets Verify that the excitation and emission filters are appropriate for the spectral properties of CCVJ in your specific experimental setup.

Problem 2: High background fluorescence.

Potential CauseRecommended Solution
High Probe Concentration Decrease the concentration of CCVJ. Perform a concentration titration to find the optimal balance between signal and background.
Non-specific Binding Reduce the incubation time with the probe. Include additional washing steps after incubation. Consider using a modified CCVJ with improved specificity if available (e.g., targeted derivatives).[4]
Probe Aggregation Prepare fresh CCVJ solutions and filter them before use. Sonication of the stock solution can sometimes help to break up small aggregates.
Autofluorescence from Cells or Medium Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your imaging system supports it.

Problem 3: Inconsistent or unexpected changes in fluorescence intensity.

Potential CauseRecommended Solution
Photoisomerization Artifacts This is a major consideration for CCVJ.[1][2] Ensure that illumination conditions are kept constant across all samples and time points. Be aware that fluid flow can introduce artifacts by bringing fresh, non-isomerized probe into the illuminated area.[8]
Changes in Local Polarity While CCVJ is primarily a viscosity sensor, its fluorescence can also be influenced by the polarity of the microenvironment.[9] Use control experiments with solvents of known polarity to assess this effect.
Phototoxicity Affecting Cellular Health High light intensity can induce phototoxicity, leading to changes in cell morphology and physiology, which in turn can alter microviscosity.[7][10] Use the lowest possible light dose and monitor cell health throughout the experiment.
Probe Interaction with Cellular Components CCVJ can bind to proteins and other macromolecules, which can affect its fluorescence independently of viscosity changes.[3] Perform in vitro calibration experiments with relevant biomolecules if significant interactions are suspected.

Quantitative Data Summary

Table 1: Spectral Properties of CCVJ in Different Solvents

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Ethanol4444741.5 x 10⁻³[6]
Ethanol/Glycerol (B35011) (10:90 v/v)4544846.5 x 10⁻²[6]
Polystyrene Film~444~464-[6]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with CCVJ

This protocol provides a general guideline for staining live cells with CCVJ to monitor intracellular viscosity.

Materials:

  • CCVJ stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on imaging-compatible plates or coverslips

  • Physiological imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of CCVJ in the imaging buffer. The final concentration typically ranges from 1 to 10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Replace the cell culture medium with the CCVJ-containing imaging buffer.

  • Incubation: Incubate the cells with the CCVJ solution for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with fresh imaging buffer to remove excess probe and reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[7]

Protocol 2: Quantitative Viscosity Measurement using the Förster-Hoffmann Equation

The relationship between the fluorescence quantum yield (Φ) of a molecular rotor and the viscosity (η) of its environment can be described by the Förster-Hoffmann equation: log(Φ) = C + x * log(η) , where C is a constant and x is the viscosity sensitivity of the probe.[11][12] Since fluorescence intensity is proportional to the quantum yield, this relationship can be used to create a calibration curve to determine unknown viscosities.

Materials:

  • CCVJ

  • A series of glycerol-water mixtures of known viscosities.[13][14][15]

  • Fluorometer or fluorescence microscope with a sensitive detector.

Procedure:

  • Prepare Calibration Standards: Create a series of glycerol-water mixtures with varying glycerol concentrations to achieve a range of known viscosities.

  • Measure Fluorescence Intensity: Add a constant concentration of CCVJ to each calibration standard and measure the fluorescence intensity under identical conditions.

  • Construct the Calibration Curve: Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity for the calibration standards.

  • Linear Regression: Perform a linear regression on the data points to obtain the Förster-Hoffmann plot. The slope of this line is the viscosity sensitivity 'x'.

  • Measure Unknown Viscosity: Measure the fluorescence intensity of CCVJ in the biological sample of interest under the same conditions.

  • Calculate Viscosity: Use the calibration curve to determine the viscosity of the sample from its fluorescence intensity.

Protocol 3: Cytotoxicity Assay for CCVJ

It is important to assess the potential toxicity of CCVJ at the concentrations used in your experiments. A common method is the Calcein-AM assay.[16]

Materials:

  • Cells of interest

  • CCVJ at various concentrations

  • Calcein-AM

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plate

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of CCVJ concentrations for the desired duration of your imaging experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Staining: Wash the cells with PBS and then incubate with Calcein-AM according to the manufacturer's instructions. Live cells with intact membranes will retain the fluorescent calcein.

  • Measurement: Measure the fluorescence of Calcein-AM using a plate reader or by imaging and quantifying the fluorescence intensity per cell.

  • Analysis: A decrease in Calcein-AM fluorescence in CCVJ-treated cells compared to the negative control indicates cytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Culture Cells C Incubate Cells with CCVJ A->C Add CCVJ solution to cells B Prepare CCVJ Working Solution B->C D Wash to Remove Excess Probe C->D 15-30 min incubation E Fluorescence Microscopy D->E Mount for imaging F Image Analysis E->F Acquire images G Quantitative Viscosity Mapping F->G Apply calibration

Caption: Experimental workflow for live-cell viscosity imaging with CCVJ.

ccvj_mechanism cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Low_Viscosity CCVJ (Ground State) Excited_Low Excited State Low_Viscosity->Excited_Low Excitation Light Rotated_State Rotated State (Non-radiative decay) Excited_Low->Rotated_State Intramolecular Rotation Low_Fluorescence Low Fluorescence Excited_Low->Low_Fluorescence Rotated_State->Low_Viscosity High_Viscosity CCVJ (Ground State) Excited_High Excited State High_Viscosity->Excited_High Excitation Light High_Fluorescence High Fluorescence Excited_High->High_Fluorescence Hindered Rotation High_Fluorescence->High_Viscosity troubleshooting_logic cluster_low Troubleshooting Low Signal cluster_high Troubleshooting High Background cluster_inconsistent Troubleshooting Inconsistency Start Problem with CCVJ Signal LowSignal Low/No Signal Start->LowSignal HighBg High Background Start->HighBg Inconsistent Inconsistent Signal Start->Inconsistent Low_C Increase Concentration LowSignal->Low_C Low_Light Check Light Path & Filters LowSignal->Low_Light Low_Bleach Reduce Photobleaching LowSignal->Low_Bleach High_C Decrease Concentration HighBg->High_C High_Wash Improve Washing HighBg->High_Wash High_Agg Check for Aggregates HighBg->High_Agg Incon_Photo Address Photoisomerization Inconsistent->Incon_Photo Incon_Tox Assess Phototoxicity Inconsistent->Incon_Tox Incon_Bind Consider Non-specific Binding Inconsistent->Incon_Bind

References

Technical Support Center: Solving CCVJ Solubility Challenges in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with the fluorescent molecular rotor, 9-(2-carboxy-2-cyanovinyl) julolidine (B1585534) (CCVJ), in experimental buffers. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is CCVJ and why is its solubility in aqueous buffers a concern?

A1: CCVJ is a fluorescent molecular rotor used to investigate changes in viscosity and to detect protein misfolding and aggregation.[1][2][3] While CCVJ offers better water solubility compared to its predecessor, DCVJ, due to the replacement of a nitrile group with a carboxylic acid group, its hydrophobic core can still lead to solubility challenges in purely aqueous buffers.[4] Poor solubility can result in compound precipitation, leading to inaccurate concentrations and unreliable experimental results.

Q2: I'm observing precipitation when I dilute my CCVJ stock solution into my aqueous experimental buffer. What is happening?

A2: This phenomenon is common for compounds dissolved in a high-concentration organic solvent stock (like DMSO) and is often referred to as "precipitation upon dilution." The organic solvent's solubilizing capacity is dramatically reduced upon dilution into the aqueous buffer, causing the compound to crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of dimethyl sulfoxide (B87167) (DMSO) should be kept as low as possible, ideally below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent.[5]

Q4: How does pH affect the solubility of CCVJ?

A4: CCVJ possesses a carboxylic acid group, which means its solubility is pH-dependent. In acidic conditions (low pH), the carboxylic acid group is protonated (-COOH), making the molecule less charged and potentially less soluble in aqueous solutions. In neutral to alkaline conditions (higher pH), the carboxylic acid group deprotonates to form a carboxylate ion (-COO⁻), which increases the molecule's polarity and can enhance its aqueous solubility.

Q5: Can the presence of other molecules in my buffer affect CCVJ?

A5: Yes. For example, CCVJ is known to bind to proteins like human serum albumin (HSA), which can lead to a blue shift in its absorption and a significant enhancement in its emission intensity.[1] The presence of surfactants or polymers in the buffer can also influence the local environment of the CCVJ probe.[4]

Troubleshooting Guide: Enhancing CCVJ Solubility

If you are encountering CCVJ precipitation or suspect poor solubility, consider the following strategies, starting with the simplest and progressing to more complex formulations as needed.

Strategy 1: Optimization of Buffer pH

Given CCVJ's carboxylic acid moiety, adjusting the pH of your experimental buffer can be a simple and effective first step.

  • Recommendation: Test a pH range from 6.0 to 8.0. A pH above the pKa of the carboxylic acid group will favor the more soluble, deprotonated form.

  • Caution: Ensure the chosen pH is compatible with your biological system (e.g., protein stability, cell viability).

Strategy 2: Utilizing Co-solvents

Introducing a water-miscible organic co-solvent into your aqueous buffer can significantly increase the solubility of hydrophobic compounds.

  • Common Co-solvents: DMSO, ethanol, methanol.

  • Workflow:

    • Prepare your aqueous buffer.

    • While vortexing the buffer, slowly add the CCVJ stock solution.

    • If precipitation occurs, try incorporating a small percentage of a co-solvent into the final buffer composition.

Strategy 3: Incorporation of Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[6]

  • Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68.

  • Concentration: Start with low concentrations (e.g., 0.01% - 0.1% w/v) and increase if necessary. Studies have shown that CCVJ can be used effectively in the presence of polysorbates.[4]

Strategy 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6][7][8]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Method: Prepare the cyclodextrin (B1172386) solution in your buffer first, then add the CCVJ stock solution to the cyclodextrin-containing buffer.

Quantitative Data Summary

The following tables provide hypothetical yet representative data to illustrate the potential impact of different solubilization strategies on CCVJ solubility.

Table 1: Effect of pH on Apparent Aqueous Solubility of CCVJ

Buffer System (50 mM)pHApparent Solubility (µM)
Phosphate Buffer6.015
Phosphate Buffer7.045
HEPES Buffer7.455
Tris Buffer8.070

Table 2: Effect of Co-solvents and Additives on CCVJ Solubility in 50 mM HEPES Buffer (pH 7.4)

AdditiveConcentration (%)Apparent Solubility (µM)
None (Control)055
Ethanol180
Ethanol5250
DMSO195
DMSO5310
Polysorbate 200.05120
Hydroxypropyl-β-cyclodextrin1150

Experimental Protocols

Protocol 1: Preparation of CCVJ Working Solution by pH Adjustment

  • Prepare a 10 mM stock solution of CCVJ in 100% DMSO.

  • Prepare a series of your desired experimental buffer (e.g., 50 mM Phosphate) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • To prepare a 50 µM working solution, add 5 µL of the 10 mM CCVJ stock to 995 µL of each buffer.

  • Crucially, add the CCVJ stock to the buffer while the buffer is being vortexed to ensure rapid dispersion.

  • Visually inspect for any precipitation immediately and after a short incubation period (e.g., 15-30 minutes) at your experimental temperature.

  • For a more quantitative assessment, centrifuge the solutions and measure the absorbance of the supernatant to determine the concentration of soluble CCVJ.

Protocol 2: Screening for an Effective Solubilizing Agent

  • Prepare a 10 mM stock solution of CCVJ in 100% DMSO.

  • Prepare your primary experimental buffer (e.g., 50 mM HEPES, pH 7.4).

  • Create a set of buffers containing different potential solubilizing agents (e.g., 1% Ethanol, 0.05% Polysorbate 20, 1% HP-β-CD).

  • Add the CCVJ stock solution to each of these buffers to achieve your target final concentration, ensuring the final DMSO concentration remains below 0.5%.

  • Vortex during addition.

  • Assess solubility as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Troubleshooting cluster_strategies Solubilization Strategies stock Prepare 10 mM CCVJ in 100% DMSO dilute Dilute stock into Aqueous Buffer stock->dilute precip Precipitation Observed? dilute->precip success Soluble CCVJ Solution precip->success No ph Adjust Buffer pH precip->ph Yes ph->dilute cosolvent Add Co-solvent (e.g., Ethanol) ph->cosolvent cosolvent->dilute surfactant Add Surfactant (e.g., Tween® 20) cosolvent->surfactant surfactant->dilute cyclo Add Cyclodextrin surfactant->cyclo cyclo->dilute

Caption: Troubleshooting workflow for addressing CCVJ solubility issues.

logical_relationship ccvj CCVJ Molecule hydrophobic Hydrophobic Core ccvj->hydrophobic cooh Carboxylic Acid Group (-COOH) ccvj->cooh solubility Aqueous Solubility hydrophobic->solubility decreases deprotonation Deprotonation to -COO⁻ (Increased Polarity) cooh->deprotonation ph Buffer pH ph->deprotonation influences deprotonation->solubility increases

Caption: Factors influencing the aqueous solubility of CCVJ.

References

Technical Support Center: CCVJ Viscosity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for viscosity measurements using the fluorescent molecular rotor 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ).

Frequently Asked Questions (FAQs)

Q1: What is CCVJ and how does it measure viscosity?

A1: CCVJ is a fluorescent molecular rotor. Its fluorescence quantum yield is dependent on the viscosity of its microenvironment. In less viscous environments, the molecule can undergo intramolecular rotation, which leads to non-emissive decay. In more viscous media, this rotation is hindered, resulting in an increase in fluorescence intensity.[1][2] This relationship allows for the non-mechanical measurement of fluid viscosity.

Q2: What is the relationship between CCVJ fluorescence and viscosity?

A2: The relationship between the fluorescence quantum yield (and thus intensity) of CCVJ and the viscosity of the solvent can be described by the Förster-Hoffmann equation, which shows a power-law dependence.[2][3] This means that a double-logarithmic plot of fluorescence intensity versus viscosity should yield a straight line. However, the exact parameters of this relationship are dependent on the specific dye and solvent combination, necessitating a calibration for each experimental system.[3]

Q3: Do I need to calibrate for every experiment?

A3: Yes, it is highly recommended to perform a calibration for each specific experimental setup and solvent system. The fluorescence response of CCVJ can be influenced by factors other than viscosity, such as the polarity of the solvent and the presence of specific solutes.[1][4] Therefore, creating a calibration curve with standards that closely mimic the experimental samples is crucial for accurate viscosity measurements.[5]

Q4: What are suitable calibration standards for CCVJ viscosity measurements?

A4: Ideal calibration standards are Newtonian fluids with well-defined viscosities. Mixtures of glycerol (B35011) and water or ethylene (B1197577) glycol and glycerol are commonly used to create a range of viscosities.[3][6] It's important to use certified viscosity standards whenever possible to ensure traceability and accuracy.[7][8][9][10][11]

Q5: Can CCVJ be used to measure viscosity in complex biological fluids?

A5: Yes, CCVJ has been used to measure viscosity in complex biological fluids like cell membranes and liposomes.[1] However, it's important to be aware of potential interactions with components of the biological fluid, such as proteins, which can affect the fluorescence of CCVJ.[1] It is also important to note that CCVJ can undergo photoisomerization, which can complicate its fluorescence response in steady-state measurements.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Non-linear calibration curve 1. Incorrect preparation of standards: Errors in dilution or mixing of glycerol-water solutions can lead to inaccurate viscosity values for the standards. 2. Instrumental limitations: The detector may be saturated at high fluorescence intensities. 3. Inner filter effect: At high concentrations of CCVJ or other absorbing species, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed. 4. Changes in polarity: If the polarity of the calibration standards changes significantly with the viscosity (e.g., large changes in glycerol-water ratios), this can affect the fluorescence quantum yield of CCVJ independently of viscosity.[1]1. Prepare fresh standards carefully: Use calibrated pipettes and ensure thorough mixing. Verify the viscosity of your standards with a calibrated viscometer if possible. 2. Adjust instrument settings: Reduce the excitation intensity or the detector gain. 3. Use lower concentrations: Dilute the CCVJ stock solution. It is recommended to work with concentrations where the absorbance is below 0.1 at the excitation wavelength. 4. Choose a suitable solvent system: If possible, use a solvent system where the polarity remains relatively constant across the desired viscosity range.
High variability in readings 1. Temperature fluctuations: Viscosity is highly dependent on temperature.[13] 2. Photobleaching: Prolonged exposure of CCVJ to the excitation light can lead to its degradation and a decrease in fluorescence intensity. 3. Air bubbles in the sample: Bubbles can scatter light and interfere with the measurement. 4. Incomplete dissolution of CCVJ: CCVJ may not be fully dissolved in the solvent, leading to inhomogeneous distribution.1. Use a temperature-controlled sample holder: Ensure that both the calibration standards and the samples are at the same, stable temperature.[13] 2. Minimize exposure to light: Use the lowest necessary excitation intensity and exposure time. Keep samples in the dark when not being measured. 3. Degas samples: Gently tap the cuvette to dislodge any bubbles or use a sonicator for a short period. 4. Ensure complete dissolution: Use appropriate solvents and ensure CCVJ is fully dissolved before taking measurements. Sonication can aid in dissolution.
Low fluorescence signal 1. Low CCVJ concentration: The concentration of the probe may be too low. 2. Incorrect instrument settings: The excitation and emission wavelengths may not be set correctly, or the detector gain may be too low. 3. Quenching: Components in the sample may be quenching the fluorescence of CCVJ.1. Increase CCVJ concentration: Prepare a more concentrated stock solution, but be mindful of the inner filter effect. 2. Optimize instrument settings: Ensure the excitation and emission wavelengths are set to the maximum for CCVJ in your solvent system. Increase the detector gain if necessary. 3. Identify and remove quenching agents: If possible, identify and remove any substances that may be quenching the fluorescence. This may require sample purification.
Unexpected shifts in emission wavelength 1. Changes in solvent polarity: The emission maximum of CCVJ can be sensitive to the polarity of the environment.[1] 2. Binding to other molecules: Interaction with other molecules, such as proteins, can alter the electronic environment of CCVJ and shift its emission spectrum.[1]1. Maintain consistent solvent polarity: Ensure that the solvent composition of your samples is consistent with your calibration standards. 2. Investigate potential binding interactions: If you suspect binding, you may need to perform additional experiments to characterize these interactions.

Experimental Protocol: Generating a Calibration Curve for CCVJ Viscosity Measurements

This protocol outlines the steps to create a calibration curve for determining the viscosity of an aqueous sample using CCVJ.

1. Materials:

  • This compound (CCVJ)

  • Glycerol (ACS grade or higher)

  • Deionized water

  • Volumetric flasks and calibrated pipettes

  • Fluorometer with temperature control

  • Calibrated viscometer (for verifying standard viscosities)

2. Preparation of Viscosity Standards:

Prepare a series of glycerol-water mixtures with varying weight percentages of glycerol to achieve a range of viscosities. At least five standards are recommended for a good calibration curve.[14]

Glycerol (% w/w) Approximate Viscosity at 25°C (cP)
00.89
101.31
201.94
303.09
405.35
5010.4
6023.2
7060.8

Note: These are approximate values. It is highly recommended to measure the actual viscosity of each standard using a calibrated viscometer.

3. Preparation of CCVJ Stock Solution:

Prepare a stock solution of CCVJ in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of approximately 1 mM. Store this solution in the dark to prevent degradation.

4. Measurement Procedure:

  • Set up the fluorometer: Set the excitation wavelength to the absorption maximum of CCVJ (typically around 440 nm) and the emission wavelength to its emission maximum (typically around 476 nm in plasma mixtures).[5] Allow the instrument to warm up and stabilize.

  • Temperature equilibration: Set the temperature of the sample holder to the desired experimental temperature (e.g., 25°C) and allow it to stabilize.

  • Prepare samples: For each viscosity standard and your unknown sample, add a small, consistent volume of the CCVJ stock solution to a known volume of the liquid in a cuvette. The final concentration of CCVJ should be in the low micromolar range to avoid inner filter effects. Mix thoroughly.

  • Measure fluorescence: Place the cuvette in the temperature-controlled holder and allow the sample to equilibrate to the set temperature. Record the fluorescence intensity. Perform at least three replicate measurements for each standard and sample.[14]

5. Data Analysis:

  • Average the replicates: Calculate the average fluorescence intensity for each viscosity standard.

  • Create a double-logarithmic plot: Plot the natural logarithm (ln) of the average fluorescence intensity (y-axis) against the natural logarithm of the known viscosity (x-axis).

  • Perform a linear regression: Fit a straight line to the data points. The equation of the line will be in the form: ln(I) = m * ln(η) + c, where I is the fluorescence intensity, η is the viscosity, m is the slope, and c is the y-intercept.

  • Determine the viscosity of the unknown sample: Measure the fluorescence intensity of your unknown sample, take the natural logarithm, and use the equation from the linear regression to calculate its viscosity.

Experimental Workflow

experimental_workflow CCVJ Viscosity Calibration Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standards Prepare Viscosity Standards (Glycerol-Water Mixtures) add_ccvj Add CCVJ to Standards and Samples prep_standards->add_ccvj prep_ccvj Prepare CCVJ Stock Solution prep_ccvj->add_ccvj setup_fluorometer Set up Fluorometer (Wavelengths, Temp.) measure_fluorescence Measure Fluorescence Intensity (Replicates) setup_fluorometer->measure_fluorescence add_ccvj->measure_fluorescence plot_data Create Double-Log Plot (ln(Intensity) vs. ln(Viscosity)) measure_fluorescence->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calc_unknown Calculate Viscosity of Unknown Sample linear_regression->calc_unknown

References

Technical Support Center: CCVJ Fluorescence Anisotropy Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) fluorescence anisotropy experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems.

Section 1: CCVJ-Specific Artifacts

Q1: My fluorescence intensity is decreasing over time, or my anisotropy values are unstable, especially under continuous illumination. What could be the cause?

A1: This is a classic sign of photoisomerization of CCVJ.[1][2] The fluorescent E-isomer of CCVJ can convert to a non-fluorescent Z-isomer upon exposure to light.[1][2] This leads to a decrease in the total fluorescence signal and can cause instability in your anisotropy readings.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your CCVJ stock solutions and samples from light by using amber vials and keeping them covered.

  • Limit Excitation Time: Reduce the duration of sample illumination during the measurement. Use the instrument's shutter and only expose the sample when acquiring data.

  • Control Illumination Intensity: If your instrument allows, reduce the excitation light intensity to the minimum level that still provides an adequate signal-to-noise ratio.

  • Sample Equilibration in the Dark: Before measurement, allow the sample to equilibrate in the dark to ensure the CCVJ is predominantly in the fluorescent E-isomer state.[1]

  • Flow-Through Systems: In some experimental setups, flowing the sample can mitigate the effects of photoisomerization by replenishing the illuminated volume with fresh solution.[2]

Q2: I observe unexpected changes in fluorescence intensity that don't seem to correlate with viscosity changes. What other properties of CCVJ should I be aware of?

A2: Besides its sensitivity to viscosity, the fluorescence of CCVJ can also be influenced by solvent polarity and interactions with other molecules in the solution.[3] While CCVJ is generally less sensitive to polarity than other dyes like SYPRO Orange, this can still be a factor.[4]

Troubleshooting Steps:

  • Maintain Consistent Buffer Conditions: Ensure that the buffer composition, including pH and ionic strength, is consistent across all your samples.

  • Control for Solute Interactions: Be aware that high concentrations of other molecules, such as proteins or surfactants, could potentially interact with CCVJ and affect its fluorescence properties.[4] Consider running control experiments with CCVJ in the presence of these components without your analyte of interest.

Section 2: General Fluorescence Anisotropy Artifacts

Q3: My anisotropy values are unexpectedly high, even exceeding the theoretical maximum of 0.4. What is happening?

A3: Anisotropy values greater than 0.4 are typically caused by light scattering .[5] Particulate matter in your sample, such as dust, precipitated protein, or aggregated vesicles, can scatter the excitation light, which is highly polarized. This scattered light is then detected along with your fluorescence signal, artificially inflating the anisotropy reading.

Troubleshooting Steps:

  • Sample Filtration: Filter all your buffers and samples through a 0.22 µm filter to remove dust and other particulates.

  • Centrifugation: For samples prone to aggregation, centrifuge them at high speed immediately before measurement to pellet any aggregates.

  • Check for Precipitation: Visually inspect your samples for any signs of precipitation. If observed, you may need to adjust buffer conditions (e.g., pH, salt concentration) or the concentration of your analyte.

  • Scattering Control Measurement: Measure the anisotropy of a sample containing everything except the CCVJ probe. A high anisotropy reading in this control sample confirms a scattering issue.

Q4: My signal-to-noise ratio is poor, making my data unreliable. How can I improve it?

A4: A low signal-to-noise ratio can stem from either a weak fluorescence signal or high background fluorescence.

Troubleshooting a Weak Signal:

  • Increase CCVJ Concentration: You may need to increase the concentration of your CCVJ probe. However, be mindful that at very high concentrations, you can encounter inner filter effects.

  • Optimize Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are set to the optimal values for CCVJ (typically around 485 nm for excitation and 530 nm for emission).[6] Adjust the gain settings to amplify the signal without saturating the detector.

  • Check Lamp/Laser Power: Verify that your instrument's light source is performing optimally.

Troubleshooting High Background:

  • Use High-Purity Reagents: Ensure all your buffers and reagents are of high purity to avoid fluorescent contaminants.

  • Test Buffer Components: Individually test each component of your buffer for intrinsic fluorescence.

  • Use Appropriate Microplates: For plate-based readers, use black, opaque microplates to minimize background fluorescence and prevent well-to-well crosstalk.

Q5: The change in anisotropy upon binding (the dynamic range) is very small. How can I increase it?

A5: A small dynamic range can make it difficult to accurately determine binding affinities or detect changes in viscosity.

Troubleshooting Steps:

  • Optimize Fluorophore Choice (if applicable): While this guide is specific to CCVJ, in a broader context, the choice of fluorophore is critical. The fluorescence lifetime of the probe should be comparable to the rotational correlation time of the molecule being studied.[7]

  • Consider the "Propeller Effect": If CCVJ is attached to a larger molecule via a long, flexible linker, it may retain considerable rotational freedom even when the larger molecule is bound, leading to a small change in anisotropy. A shorter, more rigid linker may be necessary.

  • Ensure Binding Saturation: In a binding experiment, ensure you are titrating with a high enough concentration of the binding partner to reach saturation.

Quantitative Data Summary

ParameterValue/RangeNotesSource
CCVJ Excitation Wavelength~485 nmOptimal excitation wavelength.[6]
CCVJ Emission Wavelength~530 nmOptimal emission wavelength.[6]
Theoretical Maximum Anisotropy (single-photon excitation)0.4The upper limit for fluorescence anisotropy. Values above this often indicate scattering.[8]
Dynamic Range of Anisotropy for CCVJLower than BODIPY-C(12) in the 0.6-600 cP viscosity range.CCVJ may have a more limited dynamic range in certain viscosity regimes compared to other molecular rotors.[9]

Experimental Protocol: General CCVJ Fluorescence Anisotropy Measurement

This protocol provides a general framework for measuring fluorescence anisotropy using CCVJ. Specific parameters may need to be optimized for your particular instrument and experimental system.

1. Reagent Preparation:

  • CCVJ Stock Solution: Prepare a concentrated stock solution of CCVJ (e.g., 1-10 mM) in a suitable solvent such as DMSO. Store this solution in an amber vial at -20°C to protect it from light and degradation.

  • Assay Buffer: Prepare your desired assay buffer and filter it through a 0.22 µm filter to remove any particulate matter. Degas the buffer if necessary.

  • Samples: Prepare your experimental samples by diluting the CCVJ stock solution and any other components (e.g., protein, analyte) into the filtered assay buffer. Protect the final samples from light until measurement.

2. Instrument Setup:

  • Power On and Warm-up: Turn on the fluorometer and allow the light source and detectors to warm up for the manufacturer-recommended time (typically 30-60 minutes) to ensure stable readings.

  • Set Excitation and Emission Wavelengths: Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm for CCVJ.[6]

  • Set Bandpass: Use appropriate excitation and emission slit widths (bandpass) to balance signal intensity and spectral resolution. Narrower slits provide better resolution but lower signal.

  • Polarizers: Ensure that the excitation and emission polarizers are in the light path.

  • G-Factor Calibration: Perform a G-factor calibration according to your instrument's instructions. The G-factor corrects for any differential transmission of vertically and horizontally polarized light by the emission optics.[7] This is a critical step for accurate anisotropy measurements.

3. Measurement Procedure:

  • Blank Measurement: Measure the background fluorescence of a sample containing only the assay buffer.

  • Sample Measurement:

    • Place your sample in the fluorometer.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • If your instrument software does not do it automatically, you will also need to measure the intensities with a horizontally polarized excitation light (IHV and IHH) for a more robust G-factor calculation.

  • Data Acquisition: For each sample, acquire multiple readings and average them to improve the precision of your measurement.

4. Data Analysis:

  • Subtract Background: Subtract the background fluorescence intensities from your sample intensities for each polarization orientation.

  • Calculate Anisotropy (r): Use the following formula to calculate the fluorescence anisotropy:

    r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    Where:

    • IVV is the intensity with vertical excitation and vertical emission polarization.

    • IVH is the intensity with vertical excitation and horizontal emission polarization.

    • G is the instrument-specific G-factor.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed unstable_signal Unstable Signal / Intensity Decrease start->unstable_signal high_anisotropy Anisotropy > 0.4 start->high_anisotropy low_snr Poor Signal-to-Noise start->low_snr small_range Small Dynamic Range start->small_range photoisomerization Cause: Photoisomerization of CCVJ unstable_signal->photoisomerization scattering Cause: Light Scattering high_anisotropy->scattering weak_signal Low Signal low_snr->weak_signal high_bg High Background low_snr->high_bg propeller Cause: 'Propeller Effect' small_range->propeller saturation Cause: Incomplete Binding Saturation small_range->saturation solution_photo Solutions: - Minimize light exposure - Reduce excitation time/intensity - Dark equilibrate sample photoisomerization->solution_photo solution_scatter Solutions: - Filter/centrifuge sample - Check for precipitation - Run scattering control scattering->solution_scatter solution_weak Solutions: - Increase CCVJ concentration - Optimize instrument settings weak_signal->solution_weak solution_bg Solutions: - Use pure reagents - Test buffer components - Use black microplates high_bg->solution_bg solution_propeller Solution: - Use shorter/rigid linker propeller->solution_propeller solution_saturation Solution: - Increase titrant concentration saturation->solution_saturation

Caption: A flowchart for troubleshooting common issues in CCVJ fluorescence anisotropy experiments.

CCVJ Photoisomerization Pathway

Photoisomerization E_isomer E-Isomer (Fluorescent) Z_isomer Z-Isomer (Non-Fluorescent) E_isomer->Z_isomer Light Exposure Z_isomer->E_isomer Dark Reversion (slow)

Caption: The photoisomerization process of CCVJ between its fluorescent and non-fluorescent states.

References

Technical Support Center: 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ). This resource is intended for researchers, scientists, and drug development professionals utilizing CCVJ in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of CCVJ?

A1: The fluorescence of CCVJ is generally considered to be stable across a typical physiological pH range. Mitochondria-targeted derivatives of CCVJ, such as CCVJ-Mito-1 and CCVJ-Mito-2, have been reported to have fluorescence that is largely unaffected by changes in pH, suggesting that the core CCVJ fluorophore possesses a high degree of pH stability.[1][2] In most standard biological applications, CCVJ is used in buffered solutions, such as Tris or PBS, at a pH between 7.2 and 8.0.[3]

Q2: What is the optimal pH range for working with CCVJ?

A2: CCVJ performs reliably in the physiological pH range of 7.0 to 8.0. For specific applications, such as protein binding studies or cellular imaging, it is recommended to use a well-buffered solution to maintain a stable pH environment. The choice of buffer will depend on the specific requirements of your experiment.

Q3: Does the protonation state of the carboxyl group on CCVJ influence its fluorescence?

A3: In micromolar solutions within hydroxylic solvents, CCVJ is predominantly found in its carboxylate form.[4] The available evidence suggests that the protonation and deprotonation of the terminal carboxyl group has a minimal effect on the core electronic structure of the fluorophore, and therefore, a negligible impact on its fluorescence emission under typical physiological conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected changes in fluorescence intensity with minor pH shifts. Buffer capacity exhausted: The buffering capacity of your solution may be insufficient to handle pH changes introduced by your sample or experimental conditions.1. Buffer Preparation: Ensure your buffer is correctly prepared and has the appropriate concentration to maintain the desired pH. 2. Fresh Buffer: Use freshly prepared buffer for your experiments. 3. pH Verification: Always verify the pH of your final experimental solution containing CCVJ and your sample.
Drifting fluorescence signal over time. 1. Photobleaching: Continuous exposure to the excitation light source can lead to photobleaching of CCVJ. 2. Temperature Fluctuations: Changes in temperature can affect the fluorescence intensity of many fluorophores. 3. pH Instability: A slow change in the pH of the solution can cause a drift in the fluorescence signal.1. Minimize Exposure: Reduce the exposure time to the excitation light and use the lowest possible excitation intensity. 2. Temperature Control: Use a temperature-controlled cuvette holder or plate reader. 3. Stable Buffering: Ensure your solution is well-buffered to prevent pH drift.
Inconsistent fluorescence readings between experiments. 1. Inconsistent pH: Small variations in the pH of your solutions between experiments can lead to variability in fluorescence. 2. Inaccurate Pipetting: Errors in the dilution of your CCVJ stock or other reagents.1. Consistent pH: Prepare a large batch of buffer and verify the pH before each set of experiments. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.

Experimental Protocols

Protocol for Testing the Effect of pH on CCVJ Fluorescence

This protocol provides a general framework for assessing the pH stability of CCVJ fluorescence in your specific experimental system.

1. Materials:

  • This compound (CCVJ)
  • DMSO (for stock solution)
  • A series of buffers covering a range of pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)
  • pH meter
  • Fluorometer (cuvette-based or plate reader)

2. Procedure:

  • Prepare a stock solution of CCVJ: Dissolve CCVJ in DMSO to a concentration of 1-10 mM.
  • Prepare working solutions: Dilute the CCVJ stock solution into each of the different pH buffers to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects.
  • pH Measurement: Accurately measure and record the final pH of each working solution.
  • Fluorescence Measurement:
  • Set the excitation wavelength of the fluorometer to approximately 433 nm.
  • Record the fluorescence emission spectrum or the intensity at the emission maximum (around 500 nm).
  • Use the corresponding buffer without CCVJ as a blank for each measurement.
  • Data Analysis: Plot the fluorescence intensity as a function of pH to determine the effect of pH on CCVJ fluorescence.

Data Presentation

pH Buffer System Average Fluorescence Intensity (Arbitrary Units) Standard Deviation
4.0Citrate Buffer[Insert experimental data][Insert experimental data]
5.0Citrate Buffer[Insert experimental data][Insert experimental data]
6.0Phosphate Buffer[Insert experimental data][Insert experimental data]
7.0Phosphate Buffer[Insert experimental data][Insert experimental data]
7.4Phosphate Buffer[Insert experimental data][Insert experimental data]
8.0Borate Buffer[Insert experimental data][Insert experimental data]
9.0Borate Buffer[Insert experimental data][Insert experimental data]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CCVJ Stock (in DMSO) C Prepare Working Solutions (CCVJ in each buffer) A->C B Prepare Buffers (Varying pH) B->C D Measure Final pH C->D E Measure Fluorescence (Ex: 433 nm, Em: ~500 nm) D->E F Plot Fluorescence Intensity vs. pH E->F G Determine pH Stability F->G

Caption: Experimental workflow for determining the effect of pH on CCVJ fluorescence.

Logical_Relationship cluster_state Chemical State of CCVJ cluster_property Fluorescence Properties A CCVJ in Hydroxylic Solvents B Predominantly Carboxylate Form A->B leads to C Protonation of Carboxyl Group has Minimal Effect on Fluorophore Core B->C implies D Stable Fluorescence Intensity in Physiological pH Range C->D results in

References

Technical Support Center: CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term storage and stability of CCVJ stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid CCVJ?

A: For optimal stability, solid CCVJ should be stored under desiccating conditions, protected from light. Recommendations from suppliers vary, with some suggesting +4°C for up to 12 months, while others indicate stability for at least 4 years at -20°C.[1][2]

Q2: How should I prepare and store stock solutions of CCVJ?

A: CCVJ is soluble in organic solvents like DMSO and DMF and sparingly soluble in aqueous buffers.[1][2] For aqueous applications, it is recommended to first dissolve CCVJ in DMF and then dilute with the aqueous buffer of choice.[2] It is strongly advised not to store aqueous solutions for more than one day.[2] For organic stock solutions, it is best practice to prepare aliquots in tightly sealed vials and store them at -20°C or -80°C, protected from light.[3]

Q3: What is the recommended solvent for reconstituting CCVJ?

A: High-purity, anhydrous DMSO or DMF are the recommended solvents for preparing CCVJ stock solutions.[1][2] CCVJ is soluble at approximately 10 mg/mL in DMSO and 15 mg/mL in DMF.[1][2]

Q4: How many freeze-thaw cycles can a CCVJ stock solution tolerate?

A: To maintain the integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles.[3] Aliquoting the stock solution into single-use volumes is the best practice to prevent degradation.[4]

Q5: Why is my CCVJ solution showing variable fluorescence intensity?

A: CCVJ is sensitive to its environment and can undergo photoisomerization.[5][6] Exposure to room light can lead to the conversion of the fluorescent E isomer to a non-fluorescent Z isomer, which can cause variability in fluorescence readings.[5][6][7] It is crucial to handle CCVJ solutions with minimal exposure to light. The Z isomer will slowly revert to the E isomer in the absence of light.[5][6]

Data Summary

Storage Conditions and Stability of CCVJ
FormSolventStorage TemperatureDurationStability NotesCitations
SolidN/A+4°CUp to 12 monthsStore under desiccating conditions.
SolidN/A-20°C≥ 4 years[1][2]
SolutionDMSO-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[3]
SolutionDMSO-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[3]
SolutionAqueous BufferN/ANot RecommendedShould not be stored for more than one day.[2]

Experimental Protocols

Protocol 1: Preparation of a CCVJ Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of CCVJ for subsequent dilution in experimental assays.

Materials:

  • CCVJ, solid form

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid CCVJ to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weigh the desired amount of CCVJ and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the CCVJ is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of CCVJ Stock Solution Stability by Fluorescence Spectroscopy

Objective: To assess the stability of a CCVJ stock solution over time by monitoring its fluorescence intensity.

Materials:

  • CCVJ stock solution

  • Appropriate solvent for dilution (e.g., ethanol, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh dilution of your CCVJ stock solution in the desired solvent to a working concentration (e.g., 5 µM).

  • Measure the initial fluorescence emission spectrum of the freshly prepared solution using an appropriate excitation wavelength (e.g., ~440 nm).[1] Record the emission maximum and intensity.

  • Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature) for a specific duration.

  • At each time point, prepare a new dilution from the stored stock solution in the same manner as the initial sample.

  • Measure the fluorescence emission spectrum and compare the intensity and emission maximum to the initial measurement. A significant decrease in fluorescence intensity may indicate degradation or photoisomerization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no fluorescence signal 1. Degradation of CCVJ: Improper storage or multiple freeze-thaw cycles. 2. Photoisomerization: Exposure of the solution to light, converting the fluorescent E isomer to the non-fluorescent Z isomer.[5][6] 3. Incorrect solvent or pH. 1. Use a fresh aliquot of the stock solution. Prepare a new stock solution if necessary. 2. Protect solutions from light at all times. Allow the solution to sit in the dark to potentially revert the Z isomer back to the E isomer.[5][6] 3. Ensure the solvent and pH are compatible with CCVJ fluorescence.
Inconsistent fluorescence readings between experiments 1. Photoisomerization: Inconsistent light exposure between experiments.[5][6] 2. Solution instability: Degradation of the stock solution over time. 3. Pipetting errors. 1. Standardize light exposure conditions during sample preparation and measurement. 2. Use a fresh aliquot for each experiment. 3. Ensure accurate pipetting and mixing.
Precipitation in the stock solution 1. Solvent evaporation: Improperly sealed vials. 2. Low temperature storage of aqueous solutions. 3. Exceeded solubility limit. 1. Ensure vials are tightly sealed. Consider using vials with Teflon-lined caps.[9] 2. Avoid long-term storage of aqueous solutions.[2] 3. Ensure the concentration does not exceed the solubility limit in the chosen solvent.

Visualizations

G cluster_storage CCVJ Stock Solution Workflow cluster_experiment Experimental Use Prep Prepare Stock Solution (DMSO or DMF) Aliquot Aliquot into Single-Use Vials Prep->Aliquot Best Practice Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for preparing and using CCVJ stock solutions.

G E_isomer E Isomer (Fluorescent) Z_isomer Z Isomer (Non-Fluorescent) E_isomer->Z_isomer Room Light Z_isomer->E_isomer Dark (Slow Reversion)

Caption: Photoisomerization of CCVJ between its fluorescent and non-fluorescent states.

G start Inconsistent Fluorescence? check_light Was the solution exposed to light? start->check_light protect_light Protect from light during all steps. check_light->protect_light Yes check_storage How was the stock solution stored? check_light->check_storage No protect_light->check_storage fresh_aliquot Use a fresh, single-use aliquot. check_storage->fresh_aliquot Improperly check_solvent Is the solvent/buffer appropriate? check_storage->check_solvent Properly fresh_aliquot->check_solvent verify_solvent Verify solvent compatibility and pH. check_solvent->verify_solvent Unsure problem_solved Problem Resolved check_solvent->problem_solved Yes verify_solvent->problem_solved

Caption: Troubleshooting guide for inconsistent CCVJ fluorescence.

References

Technical Support Center: Correcting for Environmental Effects on CCVJ Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments using the fluorescent molecular rotor 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ).

Frequently Asked Questions (FAQs)

Q1: My CCVJ fluorescence signal is decreasing over time, even in a static sample. What is the likely cause?

A1: The most probable cause is photoisomerization . CCVJ exists as a fluorescent E isomer and a non-fluorescent Z isomer. Upon exposure to light, the E isomer can convert to the Z isomer, leading to a decrease in the overall fluorescence signal.[1][2] This is a distinct process from photobleaching.

Q2: How can I minimize photoisomerization of CCVJ during my experiments?

A2: To minimize photoisomerization, you should reduce the sample's exposure to excitation light. This can be achieved by:

  • Using the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Minimizing the duration of light exposure by using the shortest possible acquisition times.

  • Employing intermittent imaging (acquiring images at longer intervals) for time-lapse experiments.

  • Protecting the sample from ambient light before and during measurements.[1][2]

Q3: Is CCVJ fluorescence sensitive to pH changes?

A3: Some derivatives of CCVJ have been shown to be largely unaffected by changes in pH within a physiological range, which makes them suitable for use in complex biological environments.[3][4] However, it is always recommended to maintain a stable pH throughout your experiment, as significant deviations could potentially affect the probe's fluorescence or the biological system under investigation.

Q4: Can I use CCVJ to measure viscosity in solutions containing surfactants?

A4: Yes, CCVJ has been successfully used to measure protein aggregation and thermostability in formulations containing surfactants. Its fluorescence is primarily sensitive to viscosity and less so to polarity, making it more robust in such environments compared to polarity-sensitive dyes like SYPRO Orange.

Q5: What is the "inner filter effect" and how can I correct for it?

A5: The inner filter effect is a phenomenon where the excitation or emission light is absorbed by the sample itself, leading to a non-linear relationship between fluorescence intensity and concentration.[5][6] This can be corrected for by measuring the absorbance of the sample at the excitation and emission wavelengths and applying a correction factor. Several experimental protocols and software-based corrections are available for this purpose.[2][5][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your CCVJ fluorescence experiments.

Problem 1: Unexpectedly low or no fluorescence signal.
Possible Cause Troubleshooting Steps
Photoisomerization to non-fluorescent Z isomer 1. Prepare a fresh solution of CCVJ and protect it from light. 2. Minimize light exposure during the experiment by reducing excitation intensity and exposure time. 3. Allow the solution to revert to the fluorescent E isomer by storing it in the dark.[1][2]
Incorrect filter sets or instrument settings 1. Ensure that the excitation and emission filters are appropriate for CCVJ (typically Ex/Em around 440/500 nm, but can vary with solvent). 2. Optimize detector gain and other instrument settings to maximize signal detection.
Fluorescence quenching 1. Check for the presence of quenching agents in your sample, such as dissolved oxygen or heavy atoms. 2. Degas your solutions if oxygen quenching is suspected.[8]
Low probe concentration 1. Increase the concentration of CCVJ in your sample. Perform a concentration titration to find the optimal concentration with the best signal-to-background ratio.
Problem 2: High background fluorescence.
Possible Cause Troubleshooting Steps
Autofluorescence from sample components 1. Image an unstained control sample to determine the level of autofluorescence. 2. If possible, use spectral unmixing to subtract the autofluorescence signal. 3. Consider using a red-shifted fluorescent probe if autofluorescence in the blue-green region is high.
Contaminated reagents or labware 1. Use high-purity solvents and reagents. 2. Ensure that all cuvettes, slides, and other labware are thoroughly cleaned.
Non-specific binding of CCVJ 1. In cellular imaging, ensure adequate washing steps to remove unbound probe. 2. Consider using a blocking agent if non-specific binding to surfaces is an issue.

Data Presentation

Table 1: Photophysical Properties of CCVJ in Various Solvents

SolventDielectric Constant (ε)Viscosity (η, cP)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
Water80.10.89~440~500
Ethanol24.51.07~441~470-500
Glycerol (B35011)42.51412~440~480-500
Polystyrene Film2.6High~440~470 (blue-shifted)[9]

Note: The exact absorption and emission maxima of CCVJ can be influenced by solvent polarity and viscosity. The data presented here are approximate values based on available literature.

Experimental Protocols

Protocol 1: Viscosity Calibration of CCVJ using Glycerol-Water Mixtures

This protocol describes how to create a calibration curve to relate CCVJ fluorescence intensity to viscosity.

1. Preparation of Viscosity Standards: a. Prepare a series of glycerol-water mixtures with varying glycerol concentrations (e.g., 0%, 20%, 40%, 60%, 80%, and 95% by weight). b. The viscosity of these mixtures at a given temperature can be found in standard reference tables or calculated using established formulas.[10][11]

2. Preparation of CCVJ Solution: a. Prepare a stock solution of CCVJ in a suitable solvent (e.g., DMSO). b. Add a small aliquot of the CCVJ stock solution to each glycerol-water standard to a final concentration in the low micromolar range. Ensure the final concentration of the stock solvent is minimal to not affect the overall viscosity.

3. Fluorescence Measurement: a. For each viscosity standard containing CCVJ, measure the fluorescence intensity using a fluorometer or fluorescence microscope. b. Use consistent instrument settings (excitation/emission wavelengths, gain, etc.) for all measurements. c. Maintain a constant temperature throughout the measurements, as viscosity is temperature-dependent.

4. Data Analysis: a. Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η). b. Fit the data to the Förster-Hoffmann equation: log(I) = C + x * log(η) , where C is a constant and x is the sensitivity coefficient. A linear fit to the data will yield the calibration curve.

Protocol 2: Correction for the Inner Filter Effect

This protocol provides a method to correct for the inner filter effect in cuvette-based fluorescence measurements.

1. Absorbance Measurement: a. Measure the absorbance spectrum of your CCVJ sample using a spectrophotometer. b. Record the absorbance at the excitation wavelength (A_ex) and over the range of emission wavelengths (A_em).

2. Fluorescence Measurement: a. Measure the fluorescence emission spectrum of your sample (F_obs).

3. Correction Calculation: a. Apply the following correction formula to your observed fluorescence data: F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2) Where:

  • F_corr is the corrected fluorescence intensity.
  • F_obs is the observed fluorescence intensity.
  • A_ex is the absorbance at the excitation wavelength.
  • A_em is the absorbance at the emission wavelength.
  • d_ex and d_em are the path lengths of the excitation and emission light through the cuvette (for a standard 1 cm cuvette, these are often approximated as 0.5 cm, but can be determined empirically for your specific instrument).[5][12]

Visualizations

photoisomerization E_isomer E Isomer (Fluorescent) Z_isomer Z Isomer (Non-Fluorescent) E_isomer->Z_isomer Photoisomerization Z_isomer->E_isomer Reversion Dark Dark (Thermal Relaxation) Light Light (Excitation)

Caption: Photoisomerization of CCVJ between its fluorescent E isomer and non-fluorescent Z isomer.

troubleshooting_workflow start Unexpected Change in CCVJ Fluorescence check_photoisomerization Is the sample continuously illuminated? start->check_photoisomerization minimize_light Reduce excitation intensity and/or exposure time. Use intermittent imaging. check_photoisomerization->minimize_light Yes check_viscosity Has the sample viscosity changed? check_photoisomerization->check_viscosity No minimize_light->check_viscosity calibrate_viscosity Perform viscosity calibration. check_viscosity->calibrate_viscosity Yes check_artifacts Are there other artifacts (e.g., inner filter effect, background)? check_viscosity->check_artifacts No calibrate_viscosity->check_artifacts correct_artifacts Apply appropriate corrections (e.g., inner filter effect correction, background subtraction). check_artifacts->correct_artifacts Yes end Accurate Measurement check_artifacts->end No correct_artifacts->end

Caption: Troubleshooting workflow for unexpected changes in CCVJ fluorescence.

viscosity_effect cluster_viscosity Microenvironment Viscosity cluster_rotation Intramolecular Rotation cluster_fluorescence Fluorescence Intensity low_viscosity Low Viscosity fast_rotation Fast Rotation (Non-radiative decay) low_viscosity->fast_rotation high_viscosity High Viscosity slow_rotation Slow Rotation (Radiative decay) high_viscosity->slow_rotation low_fluorescence Low Fluorescence fast_rotation->low_fluorescence high_fluorescence High Fluorescence slow_rotation->high_fluorescence

Caption: Relationship between environmental viscosity and CCVJ fluorescence intensity.

References

Validation & Comparative

A Head-to-Head Comparison: 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) vs. Dicyanovinyljulolidine (DCVJ) for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in need of precise microviscosity measurements, fluorescent molecular rotors are indispensable tools. Among these, 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) and its close analog, Dicyanovinyljulolidine (DCVJ), are prominent choices. This guide provides an objective comparison of their performance as viscosity sensors, supported by experimental data and detailed protocols to aid in selecting the optimal probe for your research needs.

Executive Summary

Both CCVJ and DCVJ operate as molecular rotors, exhibiting viscosity-dependent fluorescence. Their core mechanism involves the intramolecular rotation of a dicyanovinyl group against a julolidine (B1585534) moiety. In low-viscosity environments, this rotation is facile, leading to non-radiative decay and low fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to relax through radiative pathways, resulting in a significant increase in fluorescence quantum yield and lifetime.

While structurally similar, a key difference lies in the substitution at the cyanovinyl group. CCVJ possesses a carboxyl group, rendering it more water-soluble but also susceptible to E-Z photoisomerization, which can complicate steady-state fluorescence measurements. DCVJ, with two cyano groups, does not undergo this isomerization, offering a more stable and direct fluorescence response to viscosity.

Performance Comparison: Quantitative Data

The performance of fluorescent molecular rotors is often characterized by the Förster-Hoffmann equation, which relates the fluorescence quantum yield (Φ) to the viscosity (η) of the medium:

log(Φ) = C + x * log(η)

where 'C' is a constant and 'x' is the sensitivity parameter. The closer 'x' is to the theoretical maximum of 0.66, the more sensitive the probe is to changes in viscosity.

Photophysical PropertyThis compound (CCVJ)Dicyanovinyljulolidine (DCVJ)Reference
Förster-Hoffmann Exponent (x) 0.54 (in ethylene (B1197577) glycol/glycerol)0.54 (in ethylene glycol/glycerol); 0.53 ± 0.01 (in glycerol (B35011)/methanol)[1][2]
Intercept (C₀) 144 x 10³71 x 10³[1]
Excitation Maximum (λex) ~433-440 nm~450-465 nm[3]
Emission Maximum (λem) ~476-500 nm~480-505 nm[3]
Key Feature Higher water solubility, but prone to E-Z photoisomerizationMore stable fluorescence signal, not susceptible to photoisomerization[4]
Quantum Yield in Low Viscosity Very low~10⁻⁴[5]

Note: The intercept value (C₀) represents the fluorescence intensity at a viscosity of 1 mPa·s and is dependent on the specific experimental setup and concentration. The higher value for CCVJ in the cited study suggests a greater brightness under those conditions.[1]

Signaling Pathways and Working Mechanisms

The viscosity sensing mechanism of both CCVJ and DCVJ is based on the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In low viscosity media, the molecule can then twist around the single bond connecting the julolidine and vinyl groups to form a non-emissive TICT state, from which it relaxes non-radiatively. In viscous media, this twisting is sterically hindered, favoring fluorescence emission from the LE state.

Viscosity Sensing Mechanism Viscosity Sensing Mechanism of Julolidine Rotors cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Ground_State_L Ground State (Planar) Excited_State_L Locally Excited (LE) State Ground_State_L->Excited_State_L Photon Absorption Excited_State_L->Ground_State_L Fluorescence (Weak) TICT_State_L Twisted Intramolecular Charge Transfer (TICT) State Excited_State_L->TICT_State_L Intramolecular Rotation Ground_State_L_2 Ground State (Twisted) TICT_State_L->Ground_State_L_2 Non-radiative Decay Ground_State_L_2->Ground_State_L Relaxation Ground_State_H Ground State (Planar) Excited_State_H Locally Excited (LE) State Ground_State_H->Excited_State_H Photon Absorption Ground_State_H_2 Ground State (Planar) Excited_State_H->Ground_State_H_2 Fluorescence (Strong) TICT_State_H TICT State (Formation Suppressed) Excited_State_H->TICT_State_H Rotation Hindered

Viscosity sensing mechanism of julolidine-based molecular rotors.

A critical consideration for CCVJ is its potential for E-Z photoisomerization around the carbon-carbon double bond of the cyanovinyl group. The E isomer is fluorescent and viscosity-sensitive, while the Z isomer is essentially non-fluorescent.[6][7] This can lead to a time-dependent decrease in fluorescence intensity under illumination as the fluorescent E isomer converts to the non-fluorescent Z isomer, complicating viscosity measurements, especially in dynamic systems.

CCVJ_Photoisomerization Photoisomerization of CCVJ cluster_key Legend E_Isomer E-CCVJ (Fluorescent, Viscosity-sensitive) Z_Isomer Z-CCVJ (Non-fluorescent) E_Isomer->Z_Isomer Light (e.g., UV) Z_Isomer->E_Isomer Spontaneous (slow in dark) F Fluorescent State NF Non-Fluorescent State

E-Z photoisomerization of CCVJ upon light exposure.

Experimental Protocols

General Protocol for Viscosity Measurement using Fluorescence Intensity

This protocol outlines the general steps for creating a calibration curve and measuring the viscosity of an unknown sample.

Experimental_Workflow General Experimental Workflow for Viscosity Sensing Prep_Cal Prepare Calibration Standards (e.g., glycerol/water mixtures of known viscosity) Add_Probe_Cal Add CCVJ or DCVJ to each standard (constant concentration) Prep_Cal->Add_Probe_Cal Measure_F_Cal Measure Fluorescence Intensity (at optimal λex/λem) Add_Probe_Cal->Measure_F_Cal Plot_Cal Plot log(Fluorescence Intensity) vs. log(Viscosity) Measure_F_Cal->Plot_Cal Fit_Line Perform Linear Regression to obtain slope (x) and intercept (C) Plot_Cal->Fit_Line Calc_Visc Calculate Viscosity using the calibration curve Fit_Line->Calc_Visc Calibration Parameters Prep_Sample Prepare Unknown Sample Add_Probe_Sample Add CCVJ or DCVJ to the unknown sample (same concentration as standards) Prep_Sample->Add_Probe_Sample Measure_F_Sample Measure Fluorescence Intensity of the unknown sample Add_Probe_Sample->Measure_F_Sample Measure_F_Sample->Calc_Visc

Workflow for viscosity measurement using molecular rotors.

1. Preparation of Calibration Standards:

  • Prepare a series of solutions with known viscosities. Common choices include mixtures of glycerol and water, or ethylene glycol and glycerol.[1]

  • Ensure the solvent system is appropriate for your application (e.g., consider polarity and potential interactions with the probe).

2. Preparation of Probe Stock Solution:

  • Dissolve CCVJ or DCVJ in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

3. Preparation of Measurement Solutions:

  • Add a small aliquot of the probe stock solution to each calibration standard and your unknown sample to achieve the desired final concentration (typically in the low micromolar range). Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples.

4. Fluorescence Measurement:

  • Use a spectrofluorometer or a plate reader.

  • Set the excitation and emission wavelengths to the appropriate values for the chosen probe (see table above).

  • Record the fluorescence intensity for each calibration standard and the unknown sample. For CCVJ, minimize light exposure to reduce photoisomerization.

5. Data Analysis:

  • Plot the logarithm of the fluorescence intensity of the calibration standards against the logarithm of their known viscosities.

  • Perform a linear regression on the data to obtain the calibration curve and the parameters 'x' and 'C' from the Förster-Hoffmann equation.

  • Use the measured fluorescence intensity of your unknown sample and the calibration curve to determine its viscosity.

High-Throughput Viscosity Measurement in a Plate Reader[2]

This method is adapted for screening purposes and utilizes the ratio of fluorescence to absorbance to account for variations in probe concentration.

1. Sample Preparation:

  • Prepare calibration standards and unknown samples in a multi-well plate.

  • Add DCVJ to each well.

2. Absorbance and Fluorescence Measurement:

  • Use a plate reader capable of measuring both absorbance and fluorescence.

  • Measure the absorbance spectrum (e.g., 350-550 nm) and the fluorescence emission spectrum (e.g., 480-650 nm with excitation at ~465 nm).

3. Calculation of Relative Brightness (R):

  • For each well, calculate the integrated fluorescence emission and the integrated absorbance over their respective spectral ranges.

  • The relative brightness, R, is the ratio of the integrated fluorescence to the integrated absorbance.

4. Calibration and Viscosity Determination:

  • Plot log(R) versus log(η) for the calibration standards to generate a calibration curve.

  • Determine the viscosity of the unknown samples using their measured R values and the calibration curve.

Conclusion and Recommendations

The choice between CCVJ and DCVJ for viscosity sensing depends critically on the experimental conditions and the specific requirements of the study.

Choose DCVJ if:

  • Stability is paramount: For long-term measurements or experiments involving prolonged light exposure, DCVJ's immunity to photoisomerization makes it the more robust choice.

  • Simplicity is desired: The direct relationship between fluorescence and viscosity simplifies data analysis.

  • The sample is compatible with its lower water solubility: While soluble in organic solvents, its use in purely aqueous systems might require careful preparation.[4]

Choose CCVJ if:

  • Higher aqueous solubility is required: The carboxyl group enhances its solubility in aqueous buffers.

  • Higher intrinsic brightness is beneficial: Some studies suggest CCVJ can be brighter than DCVJ under certain conditions, which could be advantageous for samples with low probe concentrations.[1]

  • Light exposure can be minimized and controlled: To mitigate the effects of photoisomerization, experiments should be designed to limit the duration and intensity of illumination.

For drug development and high-throughput screening applications where stability and reproducibility are crucial, DCVJ is generally the recommended probe . For specific applications requiring higher aqueous solubility and where experimental conditions can be carefully controlled, CCVJ remains a viable option. Researchers should always perform a thorough calibration for their specific experimental setup and solvent system to ensure accurate and reliable viscosity measurements.

References

Cross-Validation of Cell Junction Dynamics: A Comparative Guide to FRAP and Junction Visualization Data

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, understanding the dynamic interplay of proteins within cell-cell junctions is paramount for deciphering tissue architecture, signaling pathways, and disease progression. Two powerful techniques, Fluorescence Recovery After Photobleaching (FRAP) and Cell-Cell Junction Visualization (CCVJ), offer distinct yet complementary insights into the molecular organization and behavior of these crucial structures. This guide provides a comprehensive comparison of these methodologies, offering researchers, scientists, and drug development professionals a framework for cross-validating their findings and gaining a more holistic understanding of cell junction dynamics.

Unveiling Protein Dynamics and Localization

FRAP is a dynamic technique that measures the mobility of fluorescently labeled molecules within a specific region of a living cell.[1][2][3][4][5] By photobleaching a defined area of a cell-cell junction and monitoring the subsequent recovery of fluorescence, FRAP provides quantitative data on protein turnover, diffusion rates, and the proportion of mobile versus immobile protein fractions.[6][7][8][9] This allows researchers to probe the stability and exchange rates of junctional components, offering a window into the real-time behavior of these structures.[10][11][12]

In contrast, Cell-Cell Junction Visualization (CCVJ) encompasses a range of fluorescence microscopy techniques aimed at determining the localization, organization, and integrity of junctional proteins.[13][14] These methods, often employing immunofluorescence or expression of fluorescently tagged proteins, provide high-resolution spatial information about the distribution and co-localization of different junctional components. While traditionally viewed as providing more static snapshots, quantitative analysis of CCVJ data can reveal important parameters such as junction thickness, continuity, and the fluorescence intensity of specific proteins at the junction, which can be correlated with junctional integrity and strength.[15][16]

Comparative Analysis of Quantitative Data

The cross-validation of data from FRAP and CCVJ lies in the ability to correlate dynamic parameters with structural and localization information. For instance, an increase in the mobile fraction of a key junctional protein measured by FRAP might be correlated with a decrease in its fluorescence intensity or a more diffuse localization pattern observed through CCVJ. The following table summarizes the key quantitative parameters that can be obtained from each technique, providing a basis for direct comparison and cross-validation.

ParameterFluorescence Recovery After Photobleaching (FRAP)Cell-Cell Junction Visualization (CCVJ)Potential for Cross-Validation
Protein Dynamics Mobile Fraction (%): The percentage of fluorescently labeled protein that is free to move into the bleached area.[17]Not directly measured.A higher mobile fraction in FRAP may correlate with lower junctional protein intensity or disrupted junction morphology in CCVJ, suggesting weaker protein association.
Half-maximal Recovery (t½): The time it takes for the fluorescence in the bleached region to reach half of its final recovery intensity.[18]Not directly measured.A shorter t½ in FRAP, indicating faster protein turnover, could be associated with specific junctional states (e.g., formation, disassembly) visualized by CCVJ.
Diffusion Coefficient (D): A measure of the speed of protein movement.[5][19][20]Not directly measured.Changes in the diffusion coefficient could be linked to alterations in the ultrastructure of the junction as observed with super-resolution CCVJ techniques.
Protein Localization & Abundance Not the primary output, but pre-bleach images provide localization information.Junctional Intensity: The mean fluorescence intensity of a protein specifically at the cell-cell junction.[15]A decrease in junctional intensity in CCVJ could be cross-validated by an increase in the mobile fraction or faster recovery kinetics in FRAP, indicating protein dissociation from the junction.
Junction Integrity/Continuity: Measures of the continuous or fragmented nature of the junctional staining.[16]Increased fragmentation in CCVJ may correlate with a higher mobile fraction and faster turnover rates in FRAP, reflecting a less stable junction.
Co-localization: The degree of spatial overlap between different junctional proteins.[21]Alterations in co-localization patterns in CCVJ could be investigated with FRAP to determine the dynamic consequences for the involved proteins.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Protocol for Cell-Cell Junctions

This protocol provides a generalized framework for conducting FRAP experiments to measure the dynamics of GFP-tagged proteins at cell-cell junctions.[1][6]

1. Cell Culture and Transfection:

  • Plate cells on glass-bottom dishes suitable for high-resolution imaging.

  • Transfect cells with a plasmid encoding the protein of interest fused to a fluorescent protein (e.g., GFP). Ensure expression levels are near-endogenous to avoid artifacts.[6]

2. Imaging Setup:

  • Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective and an environmental chamber to maintain cells at 37°C and 5% CO2.[17]

3. Pre-Bleach Imaging:

  • Identify a well-defined cell-cell junction expressing the fluorescently tagged protein.

  • Acquire a few images at low laser power to establish the baseline fluorescence intensity.

4. Photobleaching:

  • Select a small, defined region of interest (ROI) within the junction.

  • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant bleaching without causing cellular damage.[18]

5. Post-Bleach Imaging:

  • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition will depend on the recovery speed of the protein of interest.[6]

6. Data Analysis:

  • Measure the fluorescence intensity of the bleached region, a non-bleached control region, and a background region over time.

  • Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.

  • Calculate the mobile fraction and the half-maximal recovery time (t½) by fitting the recovery curve to an appropriate mathematical model.[8][9][17]

Cell-Cell Junction Visualization (CCVJ) Protocol (Immunofluorescence)

This protocol outlines a standard immunofluorescence procedure for visualizing endogenous junctional proteins.

1. Cell Culture and Fixation:

  • Grow cells to confluence on glass coverslips.

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.

2. Permeabilization and Blocking:

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to access intracellular epitopes.

  • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

3. Antibody Incubation:

  • Incubate the cells with a primary antibody specific to the junctional protein of interest.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

5. Quantitative Analysis:

  • Use image analysis software to measure parameters such as junctional fluorescence intensity, junction continuity, and co-localization with other junctional markers.[15][16]

Visualizing the Methodologies

To further clarify the relationship and workflow of these techniques, the following diagrams are provided.

FRAP_Workflow cluster_preparation Sample Preparation cluster_imaging FRAP Experiment cluster_analysis Data Analysis CellCulture Cell Culture with Fluorescently Tagged Protein PreBleach Pre-Bleach Imaging (Low Laser Power) CellCulture->PreBleach Bleach Photobleaching (High Laser Power) PreBleach->Bleach PostBleach Post-Bleach Imaging (Low Laser Power) Bleach->PostBleach DataExtraction Intensity Measurement (Bleached, Control, Background) PostBleach->DataExtraction Normalization Data Normalization DataExtraction->Normalization CurveFitting Curve Fitting & Parameter Extraction (Mobile Fraction, t½) Normalization->CurveFitting

Figure 1. Workflow of a typical FRAP experiment.

CCVJ_Workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture Fixation Fixation & Permeabilization CellCulture->Fixation Blocking Blocking Fixation->Blocking AntibodyStaining Primary & Secondary Antibody Staining Blocking->AntibodyStaining Microscopy Fluorescence/Confocal Microscopy AntibodyStaining->Microscopy ImageAnalysis Quantitative Image Analysis (Intensity, Continuity, Co-localization) Microscopy->ImageAnalysis

Figure 2. Workflow of a typical CCVJ (Immunofluorescence) experiment.

CrossValidation_Logic FRAP FRAP Data (Dynamic Information) - Mobile Fraction - Recovery Half-Time Correlation Correlation & Cross-Validation FRAP->Correlation CCVJ CCVJ Data (Static/Morphological Information) - Junctional Intensity - Junction Integrity CCVJ->Correlation Conclusion Comprehensive Understanding of Cell Junction Dynamics Correlation->Conclusion

Figure 3. Logical relationship for cross-validation of FRAP and CCVJ data.

By integrating the dynamic data from FRAP with the spatial and organizational data from CCVJ, researchers can achieve a more robust and comprehensive understanding of cell-cell junction biology. This integrated approach is crucial for elucidating the molecular mechanisms underlying tissue development, homeostasis, and the dysregulation of cell adhesion in various diseases.

References

Probing the Depths: A Comparative Guide to Fluorescent Probes for Protein Hydrophobic Pockets Beyond CCVJ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of protein structure and function, the selection of an appropriate fluorescent probe to investigate hydrophobic pockets is a critical experimental decision. While 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) is a well-established molecular rotor, a deeper understanding of its alternatives can unlock new experimental possibilities and provide a more nuanced interpretation of protein hydrophobicity. This guide offers an objective comparison of prominent alternatives to CCVJ, supported by experimental data and detailed protocols, to empower researchers in making informed choices for their specific applications.

This guide delves into the properties and performance of three widely used fluorescent probes—Nile Red, 8-Anilino-1-naphthalenesulfonic acid (ANS), and 6-Propionyl-2-(dimethylamino)naphthalene (PRODAN)—as compelling alternatives to CCVJ for the characterization of hydrophobic environments within proteins.

At a Glance: A Comparative Overview

The ideal fluorescent probe for studying hydrophobic pockets exhibits a low quantum yield in aqueous solutions and a significant increase in fluorescence upon binding to the nonpolar environment of a protein's interior. This "off-on" switching mechanism is a hallmark of a good hydrophobic probe. The choice of probe, however, often involves a trade-off between sensitivity, specificity, and susceptibility to environmental factors other than hydrophobicity, such as electrostatic interactions.

FeatureCCVJNile RedANS (8-Anilino-1-naphthalenesulfonic acid)PRODAN (6-Propionyl-2-(dimethylamino)naphthalene)
Probe Type Molecular RotorSolvatochromic DyeAnionic Solvatochromic DyeSolvatochromic Dye
Charge Anionic (carboxylate group)NeutralAnionic (sulfonate group)Neutral
Primary Mechanism Restricted intramolecular rotation in viscous/hydrophobic environments leads to fluorescence enhancement.[1]Solvatochromism; fluorescence intensity and emission wavelength are highly sensitive to solvent polarity.[2]Solvatochromism and restricted motion upon binding to hydrophobic and charged regions, leading to a blue shift and fluorescence enhancement.[3][4]Solvatochromism; sensitive to the polarity of its environment.[5]
Advantages Good water solubility, low background fluorescence.High quantum yield in nonpolar environments, photostable, broad working wavelength range.[2]High affinity for hydrophobic surfaces, significant fluorescence enhancement upon binding.[3]Uncharged, minimizing electrostatic interactions that can confound hydrophobicity measurements.[6][7]
Disadvantages Fluorescence can be influenced by photoisomerization, complicating steady-state measurements.[8]Can interact with both hydrophobic and charged regions, potentially leading to complex binding behavior.Anionic nature can lead to electrostatic interactions with positively charged protein residues, potentially overestimating hydrophobicity.[5][6]Can be protonated at low pH, introducing a positive charge and affecting binding.[6]

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical parameters for CCVJ and its alternatives. It is important to note that these values can vary significantly depending on the specific protein, buffer conditions, and instrumentation used. The data presented here are representative values from various studies to facilitate a comparative understanding.

ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Dissociation Constant (K_d)
CCVJ ~440-450~490-510 (in hydrophobic env.)Low in water, increases upon binding~3.6 (natural lifetime)[9]Varies with protein
Nile Red ~550~620-660 (in hydrophobic env.)~0.7 (in dioxane)[10], low in waterMultiexponential, ~0.6 to 4.7 ns in cells[11][12]~50 nM (for CYP3A4)[8]
ANS ~350-380~470-480 (bound to protein)~0.003 (in water), ~0.42-0.45 (bound to HSA/BSA)[13]~0.25 ns (free in water), ~2-17 ns (bound to protein)[14]~40.8 µM (for MurA)[15], varies for HSA/BSA[13]
PRODAN ~360~440-530 (sensitive to polarity)Varies with solvent polarity~1.41 ns (in water)[16]Varies with protein

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for key experiments involving these fluorescent probes.

Measurement of Protein Surface Hydrophobicity using ANS

This protocol outlines a standard procedure for determining the surface hydrophobicity of a protein using ANS.[3]

  • Reagent Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of ANS (e.g., 0.1 M in DMSO).

  • Sample Preparation:

    • Dilute the protein stock solution to a final concentration of approximately 0.1 mg/mL in the same buffer.

    • Add the ANS stock solution to the diluted protein solution to a final concentration of 50 µM.

    • Incubate the mixture in the dark for 5 minutes at room temperature.

    • Prepare a blank sample containing the buffer and the same concentration of ANS without the protein.

  • Fluorescence Measurement:

    • Use a spectrofluorometer with a 1-cm path length quartz cuvette.

    • Set the excitation wavelength to 370-380 nm and record the emission spectrum from 400 nm to 600 nm.

    • Subtract the emission spectrum of the blank (buffer with ANS) from the sample spectrum (protein with ANS).

    • The initial slope of the plot of fluorescence intensity versus protein concentration is often used as an index of protein surface hydrophobicity.

Determination of Protein Hydrophobicity using PRODAN

This protocol describes the use of the uncharged probe PRODAN to assess protein hydrophobicity, minimizing the influence of electrostatic interactions.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the protein in the desired buffer.

    • Prepare a stock solution of PRODAN in a suitable organic solvent (e.g., ethanol).

  • Sample Preparation:

    • Prepare a series of protein solutions of varying concentrations (e.g., 0.002–0.01% w/v) by serial dilution of the stock solution with the appropriate buffer.

    • Add a small aliquot of the PRODAN stock solution to each protein solution and a buffer blank.

    • Mix by vortexing and incubate in the dark for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 365 nm and record the emission spectrum from 400 nm to 600 nm.

    • The net relative fluorescence intensity (RFI) is calculated by subtracting the RFI of the control (protein solution without probe) from the RFI of the sample.

    • The effective hydrophobicity is often determined from the slope of the net RFI versus protein concentration plot.

General Protocol for using Nile Red

This protocol provides a general guideline for using Nile Red to probe hydrophobic environments.

  • Reagent Preparation:

    • Prepare a stock solution of Nile Red (e.g., 1 mM in DMSO).

    • Prepare the protein solution in a suitable buffer.

  • Sample Preparation:

    • Dilute the Nile Red stock solution into the protein solution to a final concentration typically in the nanomolar to low micromolar range (e.g., 200-1000 nM).[17]

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength to around 550 nm and record the emission spectrum from approximately 570 nm to 700 nm.

    • A significant increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe binding to hydrophobic regions.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Protein & Probe Stock Solutions Sample_Mix Mix Protein & Probe (and Buffer Blank) Reagent_Prep->Sample_Mix Incubation Incubate in Dark Sample_Mix->Incubation Set_Params Set Excitation & Emission Wavelengths Incubation->Set_Params Record_Spectra Record Emission Spectra Set_Params->Record_Spectra Blank_Subtract Subtract Blank Spectrum Record_Spectra->Blank_Subtract Plot_Data Plot Fluorescence Intensity vs. Protein Concentration Blank_Subtract->Plot_Data Determine_Ho Determine Hydrophobicity Index (H₀) Plot_Data->Determine_Ho

Caption: A generalized experimental workflow for determining protein surface hydrophobicity using fluorescent probes.

Probe_Principles cluster_aqueous Aqueous Environment (Polar) cluster_hydrophobic Hydrophobic Pocket (Nonpolar) Probe_Aq Fluorescent Probe Fluorescence_Low Low Fluorescence Probe_Aq->Fluorescence_Low High Polarity Environment (e.g., Water) Probe_Bound Fluorescent Probe Probe_Aq->Probe_Bound Binds to Hydrophobic Pocket Protein Protein Pocket Hydrophobic Pocket Pocket->Probe_Bound Binding Fluorescence_High High Fluorescence Probe_Bound->Fluorescence_High Low Polarity Environment

Caption: The "off-on" principle of fluorescent probes for detecting hydrophobic pockets in proteins.

Conclusion

The selection of a fluorescent probe for investigating protein hydrophobic pockets extends beyond the capabilities of CCVJ. Nile Red, ANS, and PRODAN each present a unique set of advantages and disadvantages that make them suitable for different research questions and protein systems. Nile Red's high quantum yield and photostability are valuable assets, while ANS offers high affinity and significant fluorescence enhancement. PRODAN's neutral charge provides a crucial advantage in dissecting hydrophobic from electrostatic interactions. By carefully considering the properties outlined in this guide and tailoring the experimental protocols to their specific needs, researchers can confidently select the optimal tool to illuminate the hydrophobic landscapes of their proteins of interest, paving the way for a deeper understanding of protein structure, function, and drug discovery.

References

A Comparative Analysis of Julolidine-Based Probes for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular membranes, the dynamic interfaces governing cellular life, requires sophisticated tools for elucidating their intricate structure and function. Fluorescent probes have emerged as indispensable instruments in this pursuit, offering minimally invasive methods to probe the biophysical properties of lipid bilayers. Among these, julolidine-based probes have garnered significant attention due to their unique photophysical properties, which are highly sensitive to the local environment. This guide provides a comparative analysis of prominent julolidine-based probes against established alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their membrane studies.

Probing the Membrane Environment: A Tale of Two Mechanisms

The utility of fluorescent probes in membrane studies hinges on their ability to report on specific properties of their surroundings, such as polarity, viscosity, and lipid order. The probes discussed herein operate on distinct photophysical principles.

Julolidine-Based Probes and the TICT State: Probes such as 9-(dicyanovinyl)julolidine (DCVJ) and its derivatives function as "molecular rotors." Their fluorescence is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In low-viscosity environments, the julolidine (B1585534) moiety can freely rotate, leading to non-radiative decay of the excited state and, consequently, low fluorescence. However, within the viscous lipid bilayer of a cell membrane, this rotation is restricted. This hindrance forces the molecule into a planar conformation, favoring radiative decay and a significant increase in fluorescence quantum yield. This "turn-on" fluorescence makes them excellent reporters of membrane viscosity and fluidity.[1]

Established Probes: Solvatochromism in Action: In contrast, probes like Laurdan and di-4-ANEPPDHQ are solvatochromic dyes. Their emission spectra are sensitive to the polarity of their local environment, which is influenced by the degree of water penetration into the lipid bilayer. In more ordered, tightly packed membrane domains (liquid-ordered, Lo), water access is limited, resulting in a blue-shifted emission. In more fluid, disordered domains (liquid-disordered, Ld), increased water penetration leads to a red-shifted emission. This spectral shift allows for the ratiometric imaging of membrane lipid order.[2][3][4][5]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes key parameters for several julolidine-based probes and their established counterparts. It is important to note that these values can vary depending on the specific lipid composition and temperature of the model membrane.

ProbeExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Application
Julolidine-Based Probes
DCVJ~488~505-515~17-27Low in solution, increases with viscosityMembrane Viscosity
FCVJ~480~510~30Low in solution, increases with viscosityMembrane Viscosity
CCVJNot specifiedNot specifiedNot specifiedLow in solution, increases with viscosityMembrane Viscosity
Alternative Probes
Laurdan~350-385~440 (Lo) / ~490 (Ld)~50-1050.4-0.6Membrane Order/Packing
di-4-ANEPPDHQ~488~560 (Lo) / ~610 (Ld)~72-122Not specifiedMembrane Order/Potential

Data compiled from multiple sources where available; direct comparative studies under identical conditions are limited. The quantum yield of julolidine-based probes is highly dependent on the viscosity of the environment.

Visualizing the Mechanisms and Workflows

To better understand the principles and applications of these probes, the following diagrams, generated using the DOT language, illustrate their mechanisms of action and a typical experimental workflow.

Signaling Pathways and Mechanisms of Action

Probe Mechanisms of Action in the Lipid Bilayer cluster_0 Julolidine Probe (TICT Mechanism) cluster_1 Laurdan/di-4-ANEPPDHQ (Solvatochromism) Jul_Ground Ground State (Planar) Jul_Excited Excited State Jul_Ground->Jul_Excited Excitation Jul_TICT TICT State (Twisted) Jul_Excited->Jul_TICT Intramolecular Rotation Jul_Fluorescence Fluorescence (High Viscosity) Jul_Excited->Jul_Fluorescence Rotation Restricted Jul_No_Fluorescence Non-Radiative Decay (Low Viscosity) Jul_TICT->Jul_No_Fluorescence Solv_Ground Ground State Solv_Excited Excited State Solv_Ground->Solv_Excited Excitation Solv_Relaxed Relaxed Excited State (Solvent Reorientation) Solv_Excited->Solv_Relaxed Solvent Relaxation Solv_Blue_Shift Blue-Shifted Emission (Lo Phase) Solv_Excited->Solv_Blue_Shift Limited Solvent Relaxation Solv_Red_Shift Red-Shifted Emission (Ld Phase) Solv_Relaxed->Solv_Red_Shift

Caption: Mechanisms of julolidine (TICT) and solvatochromic probes.

Experimental Workflow for Membrane Studies

General Experimental Workflow for Membrane Probe Imaging A Cell Culture/ Liposome Preparation B Probe Staining (e.g., 1-10 µM probe, 15-30 min incubation) A->B C Washing Step (Remove excess probe) B->C D Sample Mounting (e.g., on glass-bottom dish) C->D E Fluorescence Microscopy (Confocal or Two-Photon) D->E F Image Acquisition (Set appropriate excitation/emission channels) E->F G Data Analysis F->G H Ratiometric Analysis (GP calculation) for Solvatochromic Probes G->H I Intensity/Lifetime Analysis for Julolidine Probes G->I

Caption: A typical workflow for membrane analysis using fluorescent probes.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for using julolidine-based and solvatochromic probes in membrane studies.

Protocol 1: Measuring Membrane Viscosity in Live Cells using DCVJ

1. Probe Preparation:

  • Prepare a 1 mM stock solution of DCVJ in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM.

2. Cell Staining:

  • Culture cells to 70-80% confluency on glass-bottom dishes suitable for high-resolution microscopy.

  • Wash the cells twice with pre-warmed HBSS.

  • Add the DCVJ staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with pre-warmed HBSS to remove any unbound probe.

  • Add fresh, pre-warmed HBSS or a phenol (B47542) red-free medium to the cells for imaging.

3. Fluorescence Microscopy and Image Acquisition:

  • Image the cells using a confocal microscope equipped with a heated stage to maintain the cells at 37°C.

  • Excite the DCVJ probe using a 488 nm laser line.

  • Collect the fluorescence emission in a window of approximately 500-550 nm.

  • Acquire images of the cell membrane, focusing on the equatorial plane of the cells.

4. Data Analysis:

  • Measure the mean fluorescence intensity of the plasma membrane in different regions of interest using image analysis software (e.g., ImageJ/Fiji).

  • The fluorescence intensity is directly proportional to the membrane viscosity. For quantitative measurements, a calibration curve can be generated using solutions of known viscosity (e.g., glycerol-water mixtures).

Protocol 2: Assessing Membrane Lipid Order in Live Cells using Laurdan

1. Probe Preparation:

  • Prepare a 2 mM stock solution of Laurdan in DMSO.

  • Dilute the stock solution in a serum-free culture medium to a final working concentration of 5-10 µM.

2. Cell Staining:

  • Seed cells on glass-bottom dishes and grow to the desired confluency.

  • Wash the cells twice with a pre-warmed buffer (e.g., HBSS).

  • Add the Laurdan staining solution and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with pre-warmed HBSS.

  • Add fresh buffer for imaging.

3. Fluorescence Microscopy and Image Acquisition:

  • Use a two-photon or confocal microscope equipped with a UV laser.

  • Excite Laurdan at approximately 350-400 nm.

  • Simultaneously collect fluorescence emission in two channels: one for the ordered phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).

4. Data Analysis (Generalized Polarization - GP):

  • For each pixel in the image, calculate the Generalized Polarization (GP) value using the following formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively.

  • Generate a GP map of the cell, where higher GP values (closer to +1) indicate a more ordered membrane, and lower GP values (closer to -1) indicate a more disordered membrane.

Concluding Remarks

Julolidine-based probes, with their unique sensitivity to viscosity via the TICT mechanism, offer a powerful and complementary approach to traditional solvatochromic dyes for membrane studies. While probes like Laurdan and di-4-ANEPPDHQ excel at reporting on lipid order and packing, julolidine derivatives provide direct insights into membrane fluidity and viscosity. The choice of probe should be guided by the specific research question. For studies focused on the dynamics of membrane components and the overall "fluidity," julolidine-based probes are an excellent choice. For investigations into the formation and properties of distinct lipid domains, Laurdan and di-4-ANEPPDHQ remain the probes of choice. By understanding the distinct advantages and mechanisms of these fluorescent tools, researchers can gain a more comprehensive and nuanced understanding of the complex and dynamic nature of cellular membranes.

References

Quantitative Analysis of Protein-Ligand Binding: A Comparative Guide to CCVJ and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein-ligand binding is a cornerstone of fundamental research and therapeutic innovation. This guide provides an objective comparison of the fluorescent molecular rotor, 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), with established biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST). Experimental data and detailed protocols are presented to facilitate an informed choice of methodology for specific research needs.

Introduction to CCVJ in Protein-Ligand Binding

CCVJ is a fluorescent molecular rotor that exhibits a significant increase in fluorescence quantum yield upon binding to a protein. This "turn-on" fluorescence is a consequence of the restricted intramolecular rotation of the CCVJ molecule within the sterically constrained environment of a protein's binding pocket. This property allows for the direct monitoring of binding events and the quantitative determination of binding affinities. The straightforward fluorescence signal provides a sensitive and often high-throughput method for measuring protein-ligand interactions.[1]

Comparative Analysis of Quantitative Methods

The selection of an appropriate technique for quantifying protein-ligand interactions depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific parameters to be measured. The following tables provide a comparative overview of CCVJ and its alternatives.

Parameter CCVJ (Fluorescence Titration) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI) Microscale Thermophoresis (MST)
Principle Fluorescence enhancement upon restricted intramolecular rotationMeasures heat change upon bindingChange in refractive index upon mass change on a sensor surfaceChange in interference pattern of light reflected from a biosensor tipChange in molecular movement along a microscopic temperature gradient upon binding
Labeling Requirement Ligand or protein can be labeled, or intrinsic fluorescence change of CCVJ upon binding can be monitoredLabel-freeLabel-freeLabel-freeOne binding partner needs to be fluorescently labeled (or have intrinsic fluorescence)
Key Parameters Measured Dissociation constant (Kd)Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[2][3]Association rate (kon), dissociation rate (koff), dissociation constant (Kd)[4]Association rate (kon), dissociation rate (koff), dissociation constant (Kd)[5][6]Dissociation constant (Kd)[7][8]
Throughput HighLow to mediumMedium to highHighHigh
Sample Consumption LowHighLowLowVery Low[9]
Immobilization No (in-solution)No (in-solution)Yes (one binding partner is immobilized)Yes (one binding partner is immobilized)No (in-solution)
Real-time Monitoring No (endpoint or pseudo-kinetic)YesYesYesNo (endpoint)

Quantitative Data Comparison

The following table presents a selection of experimentally determined binding affinities (Kd) for various protein-ligand systems using the discussed techniques. It is important to note that direct comparisons should be made with caution, as experimental conditions can significantly influence the results.

Protein Ligand Method Dissociation Constant (Kd) Reference
Human Serum Albumin (HSA)CCVJFluorescence Titration10 µM (Ka = 1.0 x 10^5 M-1)[1]
O6-methylguanine-methyltransferase (MGMT)BG-CCVJFluorescence Titration~70 nM[10]
p38 Protein KinaseBIRB-796Microscale Thermophoresis (MST)6-11 nM[11]
Immunoglobulin G (IgG)Protein G B1Biolayer Interferometry (BLI)Not specified, kinetic analysis performed[5]
RNase A2'-CMPIsothermal Titration Calorimetry (ITC)1 µM (Ka = 1 x 10^6 M-1)[12]
Native ProteinLabeled ProteinSurface Plasmon Resonance (SPR)590 nM (native), 790 nM (labeled)[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for each technique.

CCVJ-Based Fluorescence Titration Assay

This protocol describes a general procedure for determining the dissociation constant (Kd) of a protein-ligand interaction using CCVJ.

CCVJ_Workflow cluster_prep Sample Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis P_prep Prepare Protein Solution in Assay Buffer Titr Titrate Protein into CCVJ-Ligand Solution (or vice versa) P_prep->Titr L_prep Prepare CCVJ-Ligand Conjugate or free CCVJ Stock Solution L_prep->Titr Incub Incubate to Reach Equilibrium Titr->Incub Measure Measure Fluorescence Intensity at each Titration Point Incub->Measure Plot Plot Fluorescence Change vs. Protein Concentration Measure->Plot Fit Fit Data to a Binding Isotherm Model Plot->Fit Kd Determine Dissociation Constant (Kd) Fit->Kd

CCVJ Fluorescence Titration Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the protein of interest in a suitable assay buffer (e.g., PBS or Tris buffer) with a known concentration.

    • Prepare a stock solution of the CCVJ-ligand conjugate or free CCVJ in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer. The final concentration of the fluorescent probe should be kept constant and significantly lower than the expected Kd.

  • Fluorescence Titration:

    • To a cuvette or microplate well containing a fixed concentration of the CCVJ-ligand, add increasing concentrations of the protein.

    • After each addition, allow the system to equilibrate. The incubation time will depend on the kinetics of the interaction.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for CCVJ (typically around 440 nm excitation and 500-520 nm emission).[14]

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of the protein.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P_prep Prepare Protein Solution in Sample Cell Inject Inject Ligand into Protein Solution P_prep->Inject L_prep Prepare Ligand Solution in Syringe L_prep->Inject Measure Measure Heat Change for each Injection Inject->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Thermo Determine Kd, n, ΔH, and ΔS Fit->Thermo

Isothermal Titration Calorimetry Workflow

Methodology:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same buffer to minimize heats of dilution.

    • The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen based on the expected affinity.

  • Titration:

    • A series of small injections of the ligand solution are made into the protein solution in the sample cell of the calorimeter.

    • The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.[2]

Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immob Immobilize Ligand on Sensor Chip Assoc Inject Analyte (Protein) (Association) Immob->Assoc Dissoc Inject Buffer (Dissociation) Assoc->Dissoc Sensorgram Generate Sensorgram (Response vs. Time) Assoc->Sensorgram Regen Regenerate Surface Dissoc->Regen Dissoc->Sensorgram Fit Fit Kinetic Data to a Binding Model Sensorgram->Fit Kinetics Determine kon, koff, and Kd Fit->Kinetics

Surface Plasmon Resonance Workflow

Methodology:

  • Surface Preparation:

    • One of the binding partners (the ligand) is immobilized on the surface of a sensor chip.

  • Binding Analysis:

    • The other binding partner (the analyte) is flowed over the sensor surface, and the association is monitored in real-time.

    • A buffer is then flowed over the surface to monitor the dissociation of the complex.

    • The sensor surface is regenerated to remove the bound analyte for subsequent experiments.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units against time.

    • The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd).[4]

Biolayer Interferometry (BLI)

BLI_Workflow cluster_prep Sensor Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immob Immobilize Ligand on Biosensor Tip Assoc Dip Biosensor into Analyte (Protein) Solution (Association) Immob->Assoc Dissoc Dip Biosensor into Buffer (Dissociation) Assoc->Dissoc Interferogram Generate Interferogram (Wavelength Shift vs. Time) Assoc->Interferogram Dissoc->Interferogram Fit Fit Kinetic Data to a Binding Model Interferogram->Fit Kinetics Determine kon, koff, and Kd Fit->Kinetics MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Label Label one Binding Partner with a Fluorophore Mix Prepare Serial Dilution of Unlabeled Partner and Mix with Labeled Partner Label->Mix Load Load Samples into Capillaries Mix->Load Measure Measure Thermophoretic Movement Load->Measure Plot Plot Normalized Fluorescence vs. Ligand Concentration Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Kd Determine Dissociation Constant (Kd) Fit->Kd

References

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9-(2-Carboxy-2-cyanovinyl)julolidine
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